molecular formula C30H30O8 B191359 Gossypol CAS No. 303-45-7

Gossypol

Cat. No.: B191359
CAS No.: 303-45-7
M. Wt: 518.6 g/mol
InChI Key: QBKSWRVVCFFDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gossypol is a natural polyphenolic aldehyde derived from cotton plants ( Gossypium spp.) that serves as a high-value chemical tool in biomedical research . Its primary research application is as a potent small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins (including Bcl-2 and Bcl-xL) by functioning as a BH3 mimetic, thereby promoting programmed cell death in tumor cells . This mechanism has established its utility in in vitro and in vivo studies targeting a broad spectrum of cancers, such as breast, prostate, colon, pancreatic, and lung cancers, as well as glioblastoma . Beyond oncology, emerging research highlights this compound's pan-inhibitory activity against SARS-CoV-2 and its variants, demonstrating effective suppression of viral replication by targeting the highly conserved RNA-dependent RNA polymerase (RdRp) . It also shows promise against other single-stranded RNA viruses, including Zika and avian influenza . Historically studied for its antifertility effects, this area of research underscores the compound's potent bioactivity . This product is supplied for research purposes only to investigate these and other mechanistic pathways. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
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InChI

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3
Source PubChem
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InChI Key

QBKSWRVVCFFDOT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O
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Molecular Formula

C30H30O8
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DSSTOX Substance ID

DTXSID5023110
Record name Gossypol
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Molecular Weight

518.6 g/mol
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Physical Description

Solid
Record name (-)-Gossypol
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Solubility

Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water., Insoluble in water; soluble in alcohol
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Color/Form

Yellow, crystalline pigment, Exists in 3 tautomeric forms. Yellow crystals from ether

CAS No.

20300-26-9, 303-45-7, 90141-22-3
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Melting Point

184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin), 178 - 183 °C
Record name Gossypol
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Record name (-)-Gossypol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Gossypol: A Deep Dive into its Natural Origins and Distribution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of gossypol, a polyphenolic compound with a wide range of biological activities. We will explore its natural sources, its distribution within the cotton plant, the intricacies of its biosynthesis, and the significance of its different isomeric forms. This document is intended to serve as a foundational resource for professionals engaged in research, drug discovery, and development involving this multifaceted molecule.

The Primary Natural Reservoir: The Cotton Plant (Genus Gossypium)

This compound is a naturally occurring yellow pigment predominantly found in plants belonging to the genus Gossypium, which encompasses various cotton species.[1][2][3][4] It serves as a phytoalexin, a natural defensive chemical that protects the plant from pests and diseases.[3][5][6] The presence of this compound is a key factor in the cotton plant's resilience against insect predation.[7]

While Gossypium species are the principal source, trace amounts of this compound have been identified in other related genera within the Malvaceae family; however, these are not of industrial or agricultural significance.[8] The concentration of this compound can vary significantly depending on the cotton species, climatic and soil conditions, and the type of fertilizer used.[9]

Anatomical Distribution: A Closer Look Inside the Cotton Plant

This compound is not uniformly distributed throughout the cotton plant. It is sequestered within specialized structures called pigment glands.[1][10][11] These glands are present in various plant tissues, leading to a widespread but compartmentalized distribution of the compound.

Key locations of this compound within the cotton plant include:

  • Seeds: Cottonseeds contain the highest concentration of this compound, making them a major source for extraction.[8][12] The presence of this compound in cottonseed meal, a byproduct of oil extraction, limits its use as a feed for monogastric animals due to its toxicity.[7][9]

  • Roots: The root system is a primary site of this compound biosynthesis.[11][13] Specifically, it is found in the epidermal layers of the roots.[10]

  • Stems and Leaves: this compound is also present in the stems and leaves, contributing to the plant's overall defense mechanism.[7]

  • Other Aerial Parts: The compound can also be found in the flower buds, boll rinds, and seed hulls.[1][7]

The formation of these pigment glands is a genetically controlled process, and while it is linked to this compound accumulation, the biosynthesis of this compound and the formation of the glands are regulated by different molecular mechanisms.[11] Research involving grafting glanded and glandless cotton varieties has demonstrated that this compound is primarily synthesized in the roots and then transported to other parts of the plant where it is stored in the pigment glands.[11][13]

The Molecular Blueprint: Biosynthesis of this compound

This compound is a sesquiterpenoid, a class of secondary metabolites derived from the isoprenoid pathway.[10] Its biosynthesis is a complex enzymatic process that begins with the precursor farnesyl diphosphate (FPP).

The key steps in the this compound biosynthetic pathway are:

  • Formation of Farnesyl Diphosphate (FPP): The pathway starts with the synthesis of FPP from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Key enzymes in this initial phase include 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) and farnesyl diphosphate synthase (FPS).[10]

  • Formation of (+)-δ-Cadinene: The first committed step in this compound biosynthesis is the cyclization of FPP to form (+)-δ-cadinene, a reaction catalyzed by the enzyme (+)-δ-cadinene synthase (CDN).[10]

  • Oxidative Modifications: Following the formation of (+)-δ-cadinene, a series of oxidative reactions occur, catalyzed by enzymes such as CYP706B1 and methyltransferases, to form hemithis compound.[10]

  • Dimerization to this compound: The final step involves the oxidative dimerization of two hemithis compound molecules to form this compound.

The expression of the genes encoding the enzymes in this pathway is tightly regulated and can be induced by factors such as jasmonate and fungal elicitors, highlighting its role in plant defense.[10] The transcription factor GaWRKY1 has been identified as a key regulator of the this compound biosynthesis pathway.[10]

Gossypol_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Sesquiterpenoid Pathway IPP_DMAPP IPP / DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPS Cadinene (+)-δ-Cadinene FPP->Cadinene CDN Hemithis compound Hemithis compound Cadinene->Hemithis compound CYP706B1, Methyltransferases This compound This compound Hemithis compound->this compound Oxidative Dimerization

Caption: Simplified overview of the this compound biosynthetic pathway.

Chirality and Biological Significance: The Enantiomers of this compound

This compound exhibits atropisomerism due to restricted rotation around the binaphthyl bond, resulting in two enantiomers: (+)-gossypol and (-)-gossypol.[4][5] These enantiomers have distinct biological activities.

The racemic mixture, containing both enantiomers, is what is typically extracted from cottonseed. The ratio of these enantiomers can vary between different cotton species.[9] For instance, the seed of upland cotton (G. hirsutum) has a total this compound content ranging from 0.50 to 0.76%, with the (-)-gossypol enantiomer comprising 33.8 to 43.2% of the total.[9] In contrast, Pima cotton (G. barbadense) has a this compound content of 0.67 to 1.25%, with the (-)-enantiomer ranging from 35.2 to 55.2%.[9]

The differential biological activities of the enantiomers are of significant interest in drug development. For example, (-)-gossypol has been shown to be the more potent antifertility agent and also exhibits greater anticancer activity compared to the (+)-enantiomer.[4] This has led to the development of methods to isolate the individual enantiomers for further investigation and potential therapeutic applications.

Forms of this compound: Free vs. Bound

In its natural state within the plant and in processed cottonseed products, this compound exists in two forms: free this compound and bound this compound.[12]

  • Free this compound: This is the biologically active and toxic form of the compound.[12] It is the form that is of primary concern in animal nutrition due to its adverse effects on monogastric animals.[7][14]

  • Bound this compound: During the processing of cottonseed, particularly with heat treatment, the aldehyde groups of free this compound can react with the free amino groups of amino acids, primarily lysine, in the cottonseed protein to form bound this compound.[12][9] This bound form is considered to be non-toxic.[12]

The relative amounts of free and bound this compound are influenced by the processing methods used for cottonseed meal.[12] For instance, the older screw-press method, which involves heat, results in a higher proportion of bound this compound, while the more modern solvent extraction method, which does not use heat, yields cottonseed meal with a significantly higher content of free this compound.[12]

Methodologies for this compound Analysis

Accurate quantification of this compound is crucial for both food and feed safety and for research and development purposes. Several analytical methods are employed for the determination of this compound content.

MethodPrincipleAdvantagesDisadvantages
Spectrophotometry Reaction of this compound with an aniline to form a colored complex (dianilinothis compound), which is then measured.[9]Widely used and officially recognized (AOCS methods Ba 7-58 for free this compound and Ba 8-78 for total this compound).[9]Can be less specific, with this compound analogs potentially causing overestimation.[15]
High-Performance Liquid Chromatography (HPLC) Separation of this compound and its enantiomers on a chromatographic column followed by detection.High specificity and sensitivity; allows for the quantification of individual enantiomers.[9][16]Requires more sophisticated equipment and expertise.
Gas Chromatography (GC) Separation of volatile derivatives of this compound.Provides good separation and quantification.Requires derivatization of the non-volatile this compound molecule.[15]
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes specific antibodies to detect and quantify this compound.High sensitivity and specificity; suitable for high-throughput screening.Development of specific antibodies can be challenging.[9]

Experimental Protocol: Spectrophotometric Determination of Free this compound (Based on AOCS Official Method Ba 7-58)

1. Principle: Free this compound is extracted from the sample with a solvent mixture. Aniline is then added to the extract, which reacts with the free this compound to form dianilinothis compound. The absorbance of this colored complex is measured spectrophotometrically, and the concentration of free this compound is determined by comparison with a standard curve.

2. Reagents and Materials:

  • Sample (e.g., cottonseed meal)

  • Solvent mixture (e.g., acetone:water)

  • Aniline solution

  • This compound standard

  • Spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

3. Procedure:

  • Sample Preparation: A known weight of the finely ground sample is accurately weighed into a flask.

  • Extraction: The solvent mixture is added to the sample, and the mixture is shaken for a specified period to extract the free this compound.

  • Filtration: The mixture is filtered to obtain a clear extract.

  • Color Development: An aliquot of the extract is transferred to a volumetric flask, and the aniline solution is added. The flask is brought to volume with the solvent and allowed to stand for the color to develop.

  • Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption for dianilinothis compound.

  • Calculation: The concentration of free this compound in the sample is calculated using a standard curve prepared from known concentrations of a this compound standard.

4. Self-Validation and Quality Control:

  • A blank sample (without this compound) should be run concurrently to correct for any background absorbance.

  • A standard this compound solution of known concentration should be analyzed with each batch of samples to ensure the accuracy of the standard curve.

  • Replicate analyses of the same sample should be performed to assess the precision of the method.

Conclusion

This compound, a polyphenolic compound primarily sourced from the cotton plant, exhibits a fascinating distribution and a complex biosynthetic pathway. Its presence as a natural defense mechanism in Gossypium species has significant implications for agriculture and animal nutrition. Furthermore, the existence of its enantiomers with distinct biological activities opens up avenues for drug discovery and development, particularly in the fields of oncology and contraception. A thorough understanding of its natural sources, distribution within the plant, and the factors influencing its concentration is paramount for researchers and scientists working with this intriguing molecule.

References

  • Distribution of Free this compound content in Bt and Non- Bt cotton seed - ResearchGate. (n.d.).
  • Anderson International Corp. (2021, October 13). Deactivating Toxic this compound in Cottonseed Meal.
  • PubMed. (n.d.). This compound: phytoalexin of cotton.
  • PMC. (2020, February 27). Cotton roots are the major source of this compound biosynthesis and accumulation.
  • Oklahoma State University Extension. (n.d.). This compound Toxicity in Livestock.
  • MDPI. (n.d.). This compound and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases.
  • bioRxiv. (2017, August 7). This compound biosynthesis in cotton revealed through organ culture, plant grafting and gene expression profiling.
  • PMC - NIH. (n.d.). This compound Content of Cotton Free Commercial Feed for Dairy Cows.
  • MSD Veterinary Manual. (n.d.). This compound Poisoning in Animals - Toxicology.
  • Drugs.com. (2025, August 18). This compound Uses, Benefits & Dosage.
  • Semantic Scholar. (n.d.). An overview of this compound and methods of its detoxification in cottonseed meal for non-ruminant feed applications.
  • Wikipedia. (n.d.). This compound.
  • RSC Publishing. (2022, May 19). Structure, properties of this compound and its derivatives—from physiological activities to drug discovery and drug design.
  • Journal of Cotton Science. (2008). Modifying this compound in Cotton (Gossypium hirsutum L.): A Cost Effective Method for Small Seed Samples.
  • WebMD. (n.d.). This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • PubMed. (2009). This compound--a polyphenolic compound from cotton plant.
  • Frontiers. (n.d.). Multiple strategies to detoxify cottonseed as human food source.

Sources

Technical Guide: Antifertility Effects of Gossypol in Males

[1][2]

Executive Summary

Gossypol (

1231hypokalemiairreversible azoospermia1

This guide dissects the molecular mechanisms of this compound, specifically its inhibition of Lactate Dehydrogenase C4 (LDH-C4) , and analyzes the toxicological cascades that led to its clinical abandonment.[1] It serves as a reference for researchers investigating non-hormonal male contraceptives, highlighting LDH-C4 as a validated, albeit difficult, druggable target.[1]

Part 1: Chemical & Pharmacological Basis[2]

Structural Properties & Atropisomerism

This compound exists as a binaphthyl compound with restricted rotation around the internaphthyl bond, creating two atropisomers:

  • (-)-Gossypol: The biologically active enantiomer responsible for the antifertility effect.[1] It is also the primary driver of toxicity.[1]

  • (+)-Gossypol: Pharmacologically less active in the reproductive system but contributes to general toxicity.[1]

  • Racemic this compound: The form used in historical clinical trials (roughly 1:1 mixture), which complicated the safety profile.[1]

Tautomerism

The molecule exhibits tautomerism, existing in aldehyde, ketone, and lactol forms.[1][2] The aldehyde form is chemically reactive and forms Schiff bases with amino groups of proteins, which is central to its non-specific toxicity and enzyme inhibition.[1]

Part 2: Mechanism of Action (The Core)

This compound functions as a non-hormonal antispermatogenic agent.[1] It does not significantly alter Testosterone, LH, or FSH levels at therapeutic doses.[1] Its action is biphasic: initially affecting sperm motility (post-testicular) and subsequently arresting spermatogenesis (testicular).[1]

Primary Target: Lactate Dehydrogenase C4 (LDH-C4)

LDH-C4 (also known as LDH-X) is a germ-cell-specific isozyme essential for the metabolic conversion of lactate and pyruvate in spermatozoa.[1][4] Unlike somatic LDH isozymes, LDH-C4 is localized in the cytosol and mitochondria of spermatozoa and is crucial for ATP production during motility.[1]

  • Inhibition Mode: this compound acts as a competitive inhibitor of the cofactor NADH (Nicotinamide Adenine Dinucleotide).

  • Binding Site: It binds to the nucleotide-binding domain (Rossmann fold) of the enzyme, specifically interacting with the hydrophobic loop region.[1]

  • Kinetic Consequence: By blocking NADH binding, this compound halts the conversion of pyruvate to lactate (and vice versa), shutting down the glycolytic flux required for sperm motility.[1]

  • Result: Rapid depletion of ATP leads to immotility (asthenospermia) and eventual cell death.[1]

Secondary Mechanism: Mitochondrial Apoptosis

This compound mimics the BH3 domain of pro-apoptotic proteins, allowing it to interact with the Bcl-2 family .[1]

  • Target: It inhibits anti-apoptotic proteins Bcl-2 and Bcl-xL .[1]

  • Effect: This inhibition releases pro-apoptotic factors (Bax/Bak), leading to mitochondrial outer membrane permeabilization (MOMP), Cytochrome C release, and activation of the Caspase cascade.[1] This results in the apoptosis of spermatocytes and spermatids.[1]

Pathway Visualization

The following diagram illustrates the dual mechanism of antifertility and the parallel toxicity pathway.

Gossypol_Mechanismcluster_0Systemic Circulationcluster_1Testicular & Epididymal Compartmentcluster_2Renal Tubule (Toxicity)This compoundThis compound ((-)-Enantiomer)LDHC4LDH-C4 Enzyme(Sperm Specific)This compound->LDHC4Competitive Inhibition(vs NADH)Bcl2Bcl-2 / Bcl-xL(Anti-Apoptotic)This compound->Bcl2InhibitsNaKATPaseNa+/K+ ATPaseThis compound->NaKATPaseInhibits(Non-competitive)GlycolysisSperm GlycolysisLDHC4->GlycolysisRequired forNADHNADH CofactorNADH->LDHC4BlockedATPIntracellular ATPGlycolysis->ATPGeneratesImmotilityAsthenospermia(Immotile Sperm)ATP->ImmotilityDepletion leads toBaxBax / Bak(Pro-Apoptotic)Bcl2->BaxNormally InhibitsMitoMitochondrialPermeabilizationBax->MitoActivatesApoptosisAzoospermia(No Sperm)Mito->ApoptosisCaspase CascadeK_ReabsorptionPotassium ReabsorptionNaKATPase->K_ReabsorptionRequired forHypokalemiaHypokalemia(Systemic Toxicity)K_Reabsorption->HypokalemiaFailure leads to

Caption: Mechanistic pathways of this compound.[1][2][3][5][6][7][8][9][10][11][12] Blue paths denote antifertility efficacy; Red paths denote toxicity.[1]

Part 3: Toxicology & Safety Profile

The clinical failure of this compound is attributed to two primary adverse events.

Hypokalemia (Potassium Deficiency)[2]
  • Incidence: Occurred in 1% to 10% of subjects, varying significantly by regional dietary potassium intake.[1]

  • Mechanism: this compound inhibits the Na+/K+-ATPase pump in the renal proximal tubules.[1]

    • Kinetic Mode: Non-competitive inhibition with respect to ATP, Na+, and K+.[1][12]

    • Pathology: This inhibition prevents the reabsorption of Potassium from the urine back into the blood, leading to "renal leakage" of K+.

  • Clinical Presentation: Fatigue, muscle weakness, and in severe cases, hypokalemic paralysis.[1]

Irreversibility (Permanent Sterility)[2]
  • Incidence: 20% to 50% of users did not recover spermatogenesis after cessation, dependent on cumulative dose and duration.[1]

  • Mechanism: Long-term exposure causes atrophy of the seminiferous tubules and total destruction of the germinal epithelium. The damage extends beyond the spermatocytes to the spermatogonia (stem cells), preventing repopulation.

Adverse Event Frequency Table
Adverse EventFrequency (Approx.)MechanismReversibility
Fatigue 12%Systemic metabolic interferenceReversible
Hypokalemia 1% - 10%Renal Na+/K+ ATPase inhibitionReversible (w/ K+ supp.)[1]
Gastrointestinal 5% - 10%Mucosal irritation (Aldehyde group)Reversible
Libido Loss < 1%Non-hormonal (Psychological/Fatigue)Reversible
Azoospermia > 90% (Target)LDH-C4 / ApoptosisIrreversible in ~20%+

Part 4: Experimental Methodologies

For researchers validating new LDH-C4 inhibitors or studying this compound derivatives, the following protocols are standard.

In Vitro LDH-C4 Inhibition Assay

This assay determines the IC50 and Ki of a compound against LDH-C4.[1]

Reagents:

  • Purified LDH-C4 (Recombinant or extracted from murine testes).[1]

  • Substrate: Sodium Pyruvate (0.6 mM).[1]

  • Cofactor: NADH (0.15 mM).[1]

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).[1]

  • Test Compound: this compound (dissolved in DMSO).[1]

Protocol:

  • Preparation: Pre-incubate LDH-C4 enzyme with the Test Compound in phosphate buffer for 5 minutes at 37°C.

  • Initiation: Add NADH and Sodium Pyruvate to initiate the reaction.[1]

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) using a spectrophotometer.

  • Kinetics: Measure the initial velocity (

    
    ) over the first 60 seconds.
    
  • Analysis:

    • Plot

      
       vs. Concentration.[1]
      
    • Perform Lineweaver-Burk plots to confirm competitive inhibition (lines should intersect at the Y-axis if competitive vs NADH).[1]

In Vivo Efficacy Monitoring (Rat Model)

Subject: Adult male Sprague-Dawley rats (250-300g).

Dosing Regimen:

  • Route: Oral gavage.[1]

  • Dose: 15–30 mg/kg/day.[1]

  • Duration: 6–12 weeks.

Workflow:

  • Baseline: Collect baseline weight and blood samples (for K+ levels).[1]

  • Treatment Phase: Administer this compound daily.

  • Mating Trial (Week 4+): House male with proestrus females (1:2 ratio) overnight. Check for vaginal plugs the next morning to confirm mating behavior.

  • Necropsy (Endpoint):

    • Weigh testes and epididymides.[1]

    • Cauda Epididymal Sperm Count: Mince cauda epididymis in PBS. Count sperm using a hemocytometer.[1]

    • Motility Assessment: Assess percentage of progressive motility immediately after extraction.[1]

    • Histology: Fix testes in Bouin’s solution; stain with H&E to visualize germinal epithelium integrity.[1]

Part 5: References

  • Coutinho, E. M. (2002).[1] this compound: a contraceptive for men.[13][1][2][4][9][14][15] Contraception, 65(4), 259-263.[1] Link

  • Waites, G. M., et al. (1998).[1] this compound: reasons for its failure to be accepted as a safe, reversible male antifertility drug.[1][2][14] International Journal of Andrology, 21(1), 8-12.[1] Link

  • Vander Jagt, D. L., et al. (2000).[1] Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4.[1][7] Journal of Biological Chemistry. Link

  • Sang, G. W., et al. (1980).[1] A clinical trial of this compound as a male contraceptive drug.[13][1][16][17][15] Part I. Efficacy study. Fertility and Sterility. Link

  • Qian, S. Z., & Wang, Q. G. (1984).[1] this compound: a potential antifertility agent for males.[1][4][17][9][15] Annual Review of Pharmacology and Toxicology, 24, 329-360.[1] Link

  • Kim, I. H., et al. (2019).[1] this compound Induces Disruption of Spermatogenesis and Steroidogenesis in Male Mice.[1] Journal of Agricultural and Food Chemistry. Link[1]

  • Sakhibov, A. D., et al. (1986).[1] Mechanism of Na,K-ATPase inhibition with this compound and megasin.[1][18] Voprosy Meditsinskoi Khimii. Link

Sources

Methodological & Application

Advanced Protocol: Targeted Synthesis of Gossypol Derivatives for Bcl-2 Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Gossypol, a polyphenolic bis-sesquiterpene derived from Gossypium species, exhibits potent antitumor activity via the inhibition of anti-apoptotic Bcl-2 family proteins. However, its clinical utility is severely limited by the reactivity of its two aldehyde groups, which form non-specific Schiff bases with serum proteins, leading to off-target toxicity (e.g., hemolysis, gastric irritation).

This application note details the synthesis of two critical derivative classes designed to mitigate these liabilities while retaining BH3-mimetic activity:

  • Apothis compound: A decarbonylated derivative that lacks the reactive aldehyde groups, offering a superior safety profile and stability while maintaining affinity for Bcl-xL.

  • This compound Schiff Bases: Targeted condensations with amines to modulate solubility and steric fit within the BH3-binding groove.

Synthetic Workflow & Mechanistic Pathways

The following diagram outlines the divergent synthetic pathways from the parent this compound acetic acid complex.

Gossypol_Synthesis_Workflow cluster_Apo Pathway A: Decarbonylation cluster_Schiff Pathway B: Condensation This compound This compound (Parent) (Reactive Dialdehyde) NaOH Reagent: 40% NaOH Condition: Reflux/N2 This compound->NaOH Elimination of -CHO Amine Reagent: R-NH2 (e.g., Amino Acids, TEMPO) This compound->Amine Nucleophilic Attack Apothis compound Apothis compound (Stable, Reduced Toxicity) NaOH->Apothis compound Acidification (H2SO4) SchiffBase This compound Schiff Base (Modulated Bioavailability) Amine->SchiffBase - H2O (Dehydration)

Figure 1: Divergent synthetic strategies for this compound optimization. Pathway A removes the toxicophore; Pathway B masks it.

Module A: Synthesis of Apothis compound (Decarbonylation Protocol)

Objective: Total removal of the aldehyde functionalities at the C-8 and C-8' positions.

3.1 Experimental Design & Causality

The reaction relies on a base-catalyzed deformylation. High concentrations of sodium hydroxide (NaOH) are required not just as a catalyst, but to solubilize the hydrophobic polyphenol scaffold. The exclusion of oxygen (Nitrogen sparging) is critical ; this compound is highly susceptible to oxidative polymerization in alkaline conditions, which yields an intractable tar rather than the desired crystalline product.

3.2 Detailed Protocol

Reagents:

  • This compound Acetic Acid (GAA) (HPLC Grade >98%)

  • Sodium Hydroxide (40% w/v aqueous solution)

  • Sulfuric Acid (20% v/v)

  • Diethyl Ether (anhydrous)

  • Nitrogen gas

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Purge the system with

    
     for 15 minutes.
    
  • Solubilization: Introduce this compound Acetic Acid (1.0 eq, e.g., 5.0 g) into the flask. Add 40% NaOH solution (50 mL).

    • Checkpoint: The solution should turn a deep dark red/black. Ensure complete dissolution before heating.

  • Reflux (Decarbonylation): Heat the mixture to reflux (approx. 100°C) under continuous

    
     flow. Maintain reflux for 2.5 to 3 hours.
    
    • Why: This duration allows for the cleavage of the C-C bond connecting the formyl group. Over-heating can lead to degradation of the naphthalene core.

  • Cooling & Acidification: Cool the reaction mixture to 0°C in an ice bath. Slowly add 20%

    
     dropwise with vigorous stirring until pH < 2.
    
    • Observation: A bulky, greenish-yellow precipitate (crude Apothis compound) will form.

  • Extraction: Extract the aqueous slurry with Diethyl Ether (3 x 50 mL). Combine organic layers and wash with brine (2 x 30 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent. Recrystallize the residue from benzene/petroleum ether or ethanol/water to yield Apothis compound.
    

Validation Parameters:

  • TLC: Silica gel, Hexane:Ethyl Acetate (7:3). Apothis compound (

    
    ) is less polar than this compound (
    
    
    
    ).
  • 1H NMR: Disappearance of the aldehyde proton signal (

    
     ppm) confirms decarbonylation.
    
Module B: Synthesis of this compound Schiff Bases

Objective: Modification of the aldehyde groups to form stable imines, altering the electronic environment of the binding pocket interaction.

4.1 Experimental Design & Causality

The condensation of this compound with primary amines is an equilibrium process. To drive the reaction to completion (Le Chatelier's principle), we utilize a solvent system (Ethanol or Methanol) where the product is less soluble and precipitates out, or we employ a dehydrating agent. The "enamine-enamine" tautomer is often the stable form in solid state for these derivatives [1].

4.2 Detailed Protocol

Reagents:

  • This compound Acetic Acid (1.0 eq)

  • Primary Amine (2.2 eq) (e.g., L-phenylalanine methyl ester, or 4-amino-TEMPO for spin labeling)

  • Triethylamine (TEA) (2.5 eq) – to neutralize the acetic acid from GAA

  • Absolute Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve this compound Acetic Acid (1 mmol) in absolute ethanol (20 mL). Add Triethylamine (2.5 mmol) and stir for 10 minutes at room temperature.

    • Why: The TEA frees the this compound free base from the acetic acid complex, making the aldehydes available for attack.

  • Condensation: Add the specific Primary Amine (2.2 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC.[1] The disappearance of the yellow this compound spot and the appearance of a new, often orange/red spot indicates conversion.

  • Isolation: Cool the reaction mixture to room temperature and then to 4°C. The Schiff base derivative typically precipitates as a colored solid.

  • Filtration: Filter the solid, wash with cold ethanol (2 x 5 mL) to remove unreacted amine, and dry under vacuum.

Data Presentation & Comparative Analysis

Table 1: Physicochemical Comparison of this compound and Derivatives

FeatureThis compound (Parent)Apothis compoundSchiff Base Derivatives
Reactive Group Dialdehyde (-CHO)None (H)Imine (-C=N-)
Stability Low (Oxidation prone)HighModerate to High
Serum Binding High (Covalent)Low (Reversible)Variable (Steric dependent)
Bcl-2 Affinity High (

~300 nM)
Moderate/HighTunable
Primary Toxicity GI, Cardiac, ReproductiveReducedReduced
Signaling Pathway Context (Bcl-2 Inhibition)

Understanding the biological target is essential for assay development post-synthesis.

Bcl2_Pathway Apothis compound Apothis compound (BH3 Mimetic) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Apothis compound->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Apothis compound->Bax Releases Bcl2->Bax Normally Sequesters Mito Mitochondrial Permeabilization Bax->Mito Pore Formation Apoptosis Cell Death (Apoptosis) Mito->Apoptosis Cytochrome c Release

Figure 2: Mechanism of Action. Apothis compound antagonizes Bcl-2, freeing Bax to initiate mitochondrial apoptosis.

References
  • A Spin-Labeled Derivative of this compound. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New (−)-Gossypol-Derived Schiff Bases. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of Apothis compound atropisomers as potential Bcl-xL antagonists. NIH/PubMed. Available at: [Link]

  • Structure, properties of this compound and its derivatives—from physiological activities to drug discovery. RSC Publishing. Available at: [Link][2]

  • This compound and Its Natural Derivatives: Multitargeted Phytochemicals. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: The Therapeutic Potential of Gossypol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals exploring the diverse therapeutic landscape of Gossypol and its derivatives. This document provides an in-depth analysis of their mechanisms of action, summaries of key preclinical and clinical data, and detailed protocols for their evaluation in oncologic, antiviral, and contraceptive research.

Introduction: From Contraceptive to Multi-Target Therapeutic

This compound is a naturally occurring polyphenolic aldehyde extracted from the seeds, roots, and stem of the cotton plant (Gossypium species).[1] Its journey in modern medicine began unexpectedly in the 1950s in China, where epidemiological studies linked the consumption of crude cottonseed oil to low birth rates, leading to its identification as a potent male antifertility agent.[2][3] While its development as a contraceptive was ultimately hampered by concerns over toxicity and irreversible effects, this initial research unveiled a molecule with a rich and complex pharmacology.[3][4]

The inherent toxicity of this compound, a property that protects the cotton plant from pests, presents a significant hurdle for its clinical use.[4] This has driven extensive research into synthesizing derivatives to enhance therapeutic efficacy and reduce adverse effects.[4][5][6] Structural modifications have yielded promising compounds, including the more potent enantiomer AT-101 (R-(-)-Gossypol) and derivatives with lower toxicity like Apothis compound and BI-97C1 (Sabutoclax) .[5][7] These efforts have expanded the potential applications of this compound-based compounds into critical areas of human health, most notably as anticancer and antiviral agents.[1][8] This guide will explore the scientific rationale and practical methodologies for investigating these applications.

Anticancer Applications: Targeting the Core Machinery of Cell Survival

The most significant therapeutic potential of this compound and its derivatives lies in their ability to act as antineoplastic agents.[1] They have demonstrated efficacy against a wide range of cancers, including prostate, breast, lung, pancreatic, and hematological malignancies, both in vitro and in vivo.[6][8][9]

Primary Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

A hallmark of many cancers is the evasion of programmed cell death, or apoptosis. This is often achieved by overexpressing anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2, Bcl-XL, and Mcl-1.[10] These proteins act as sentinels, sequestering pro-apoptotic "effector" proteins like Bak and Bax to prevent the initiation of the mitochondrial apoptosis cascade.

This compound and its derivatives function as BH3 mimetics . They mimic the action of endogenous pro-apoptotic "BH3-only" proteins by binding to a hydrophobic groove (the "BH3 groove") on the surface of anti-apoptotic Bcl-2 family members.[7][11] This binding displaces the pro-apoptotic effector proteins, allowing them to oligomerize on the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, culminating in apoptotic cell death.[12][13] The R-(-)-enantiomer, AT-101, is a pan-inhibitor, binding to Bcl-2, Bcl-XL, Bcl-W, and Mcl-1.[7]

Beyond apoptosis, this compound has been shown to induce other cellular responses, including autophagy and endoplasmic reticulum (ER) stress, which can also contribute to its anticancer effects.[11][14][15]

cluster_0 Mitochondrial Apoptosis Pathway Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-XL, Mcl-1) BakBax Pro-apoptotic Effectors (Bak, Bax) Bcl2->BakBax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BakBax->MOMP Induces This compound This compound Derivatives (e.g., AT-101) This compound->Bcl2 Inhibits CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. this compound derivatives as BH3 mimetics to induce apoptosis.

Key Derivatives in Oncological Research
  • AT-101 (R-(-)-Gossypol): This is the pure, more biologically active enantiomer of this compound.[7] Its development marked a significant step towards a clinically viable agent. AT-101 has been evaluated in numerous Phase I and II clinical trials for solid tumors and hematologic malignancies, both as a single agent and in combination with chemotherapy and radiation.[16] For example, it has been studied in glioblastoma and small cell lung cancer, demonstrating safety but limited single-agent efficacy in some contexts.[17][18] Its primary role may be in sensitizing tumors to standard therapies.[7]

  • Apothis compound and its Derivatives (e.g., BI-97C1): Apothis compound was designed to have a better toxicity profile than the parent compound.[5] Further optimization led to derivatives like BI-97C1 (Sabutoclax), an optically pure and potent pan-inhibitor of Bcl-2 family proteins.[19][20] BI-97C1 has shown superior single-agent antitumor efficacy in preclinical models, including prostate cancer xenografts that depend on Mcl-1 for survival.[19][21] A key application for these derivatives is in combination therapies, where they can overcome resistance to other anticancer agents.[21][22]

Quantitative Data Summary: In Vitro Potency

The following table summarizes the reported potency of key this compound derivatives against various human cancer cell lines. This data is essential for selecting appropriate starting concentrations for in vitro experiments.

DerivativeTarget ProteinsCancer Cell LineAssay TypePotency (IC₅₀ / EC₅₀)Reference(s)
This compound Bcl-2, Bcl-XLPancreatic (BxPC-3)Viability~2 µM (at 24h)[14]
AT-101 Bcl-2, Bcl-XL, Bcl-W, Mcl-1GlioblastomaCell ViabilityNot Specified[7]
BI-97C1 Bcl-XL, Bcl-2, Mcl-1, Bfl-1Prostate (PC-3)Cell Growth0.13 µM[19]
BI-97C1 Bcl-XL, Bcl-2, Mcl-1, Bfl-1Lung (H460)Cell Growth0.56 µM[19]
BI-97C1 Bcl-XL, Bcl-2, Mcl-1, Bfl-1Lymphoma (RL)Cell Growth0.049 µM[19]
Experimental Protocols & Workflow

The evaluation of a novel this compound derivative typically follows a standardized preclinical workflow to characterize its anticancer activity.

start Synthesize & Characterize Derivative protocol1 Protocol 1: In Vitro Cytotoxicity (e.g., MTS Assay) start->protocol1 Determine IC50 protocol2 Protocol 2: Mechanism of Death (e.g., Annexin V) protocol1->protocol2 Confirm Apoptosis western Target Engagement (e.g., Western Blot for Bcl-2, Caspase-3) protocol2->western Validate Pathway invivo In Vivo Efficacy (Xenograft Model) western->invivo Test in Animal Model end Candidate for Further Development invivo->end

Figure 2. Standard workflow for preclinical evaluation of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative in a cancer cell line.

Principle: This colorimetric assay measures cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Rationale: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment and do not become over-confluent in control wells.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium. A typical starting range is 0.01 µM to 100 µM. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%).

    • Rationale: A wide concentration range is necessary to generate a full dose-response curve for accurate IC₅₀ calculation.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions (in triplicate).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Rationale: Incubation time depends on the metabolic rate of the cell line; monitor for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the drug concentration and fit the data to a nonlinear regression curve (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with a this compound derivative.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cells treated with the this compound derivative (at ~1x and 2x the IC₅₀) and vehicle control.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells from the culture dish/plate.

    • Rationale: Apoptotic cells often detach, so collecting the supernatant is critical to avoid underestimating cell death.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark prevents photobleaching of the fluorophores.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V(-) / PI(-): Live cells.

      • Annexin V(+) / PI(-): Early apoptotic cells.

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells.

      • Annexin V(-) / PI(+): Necrotic cells/debris.

Antiviral Applications

This compound and its derivatives have shown promising activity against a range of viruses, suggesting they may function as broad-spectrum antiviral agents.[23]

Spectrum of Activity and Mechanisms
  • HIV-1: this compound was first reported to inactivate HIV in vitro in the late 1980s.[24] Subsequent studies on derivatives have suggested a mechanism that involves inhibiting viral entry. Molecular modeling indicates that certain derivatives can fit into the hydrophobic pocket of the gp41 transmembrane glycoprotein, a critical component of the HIV fusion machinery, thereby preventing the conformational changes necessary for the virus to fuse with the host cell membrane.[25][26]

  • Herpes Simplex Virus (HSV): this compound and its derivatives exhibit direct antiviral activity against HSV-II.[27] Modification of the aldehyde functional groups on this compound can lower its cytotoxicity to host cells while preserving its antiviral properties.[27]

  • Other Viruses: Antiviral activity has also been reported against influenza A (H5N1) and, more recently, SARS-CoV-2.[25][28][29] The mechanisms against these viruses are less defined but are thought to involve interference with viral binding and replication.[28]

Protocol 3: HIV-1 Entry Inhibition Assay (Pseudovirus-Based)

Objective: To measure the ability of a this compound derivative to block HIV-1 entry into host cells.

Principle: This assay uses replication-defective HIV-1 pseudoviruses that have been engineered to express a reporter gene (e.g., luciferase) and carry a specific envelope glycoprotein (e.g., from an R5-tropic strain) on their surface. Target cells (e.g., TZM-bl) express the necessary receptors (CD4, CCR5) and contain a luciferase reporter gene under the control of the HIV-1 Tat protein. If the virus successfully enters, Tat is produced, activating the reporter and generating a measurable light signal.

Materials:

  • TZM-bl target cells.

  • HIV-1 pseudovirus stock.

  • This compound derivative.

  • 96-well white, solid-bottom assay plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Compound and Virus Incubation:

    • In a separate plate, add serial dilutions of the this compound derivative to a fixed, predetermined amount of HIV-1 pseudovirus.

    • Incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Transfer the virus-compound mixture to the TZM-bl cells.

  • Incubation: Incubate for 48 hours at 37°C to allow for viral entry, gene expression, and reporter protein accumulation.

  • Luminescence Reading:

    • Remove the medium and lyse the cells.

    • Add the luciferase substrate and measure the relative light units (RLU) using a luminometer.

  • Analysis: Calculate the percent inhibition of viral entry relative to a virus-only control. Determine the IC₅₀ from a dose-response curve.

Male Contraceptive Applications: A Historical Perspective

This compound's initial discovery as a male contraceptive was groundbreaking.[30] It acts by inhibiting key enzymes involved in energy metabolism within sperm and spermatogenic cells, leading to reduced sperm motility and count without affecting sex hormone levels.[3]

However, its clinical development for this purpose was largely halted due to two significant safety concerns:

  • Irreversible Infertility: A substantial percentage of men did not regain normal sperm counts even years after stopping the drug.[3]

  • Hypokalemia: this compound can cause a potentially dangerous drop in blood potassium levels.[4]

While some clinical trials in China explored low-dose regimens that appeared to reduce these side effects, the lack of predictable reversibility has prevented its adoption as a contraceptive in most parts of the world.[3][31]

Conclusion

This compound and its derivatives represent a versatile class of molecules with significant therapeutic potential.[1][2] The evolution from a natural toxin to a platform for rationally designed drugs highlights a remarkable scientific journey. The most promising application is in oncology, where derivatives like AT-101 and BI-97C1 act as potent BH3 mimetics to overcome apoptosis resistance in cancer cells.[7][11] While challenges related to toxicity and bioavailability remain, the development of novel derivatives and drug delivery systems continues to advance these compounds toward clinical utility.[8] The protocols and data presented here provide a foundational framework for researchers to further explore and validate the therapeutic applications of this unique natural product.

References

  • ResearchGate. (2022). This compound and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. ResearchGate. Available at: [Link]

  • Bentham Science. (n.d.). Natural Product this compound and its Derivatives in Precision Cancer Medicine. Bentham Science. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of this compound: An overview. Taylor & Francis Online. Available at: [Link]

  • PubMed. (2017). Natural Product this compound and its Derivatives in Precision Cancer Medicine. National Center for Biotechnology Information. Available at: [Link]

  • WebMD. (n.d.). This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

  • ResearchGate. (n.d.). This compound and their derivative's activities against different types of cancer cell lines in vitro. ResearchGate. Available at: [Link]

  • PubMed. (2012). Synthesis and antiviral activities of novel this compound derivatives. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (n.d.). This compound Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway. National Center for Biotechnology Information. Available at: [Link]

  • Wiley Online Library. (n.d.). This compound and Semisynthetic Derivatives: Chemistry, Bioactivities, and Mechanism of Actions. Wiley Online Library. Available at: [Link]

  • ASM Journals. (n.d.). Antiviral activities of this compound and its derivatives against herpes simplex virus type II. American Society for Microbiology. Available at: [Link]

  • Royal Society of Chemistry. (2022). Structure, properties of this compound and its derivatives—from physiological activities to drug discovery and drug design. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2022). This compound and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. MDPI. Available at: [Link]

  • SpringerLink. (2023). The potential roles of this compound as anticancer agent: advances and future directions. SpringerLink. Available at: [Link]

  • ResearchGate. (n.d.). Structure, properties of this compound and its derivatives—from physiological activities to drug discovery and drug design. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of the (-) and (+) enantiomer of this compound. ResearchGate. Available at: [Link]

  • Scholars Research Library. (2019). Potential Mechanisms of Action of this compound, an Anti-spermatogenic Male Contraceptive Agent: A Review. Scholars Research Library. Available at: [Link]

  • PubMed. (2024). Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (n.d.). Apothis compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24–mediated toxicity. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of this compound atropisomers and derivatives and evaluation of their anti-proliferative and anti-oxidant activity | Request PDF. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity. MDPI. Available at: [Link]

  • AACR Journals. (n.d.). (−)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X L -mediated apoptosis resistance. American Association for Cancer Research. Available at: [Link]

  • Drugs.com. (n.d.). This compound Uses, Benefits & Dosage. Drugs.com. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antiviral activities of novel this compound derivatives. ResearchGate. Available at: [Link]

  • MDPI. (2023). Significant Broad-Spectrum Antiviral Activity of Bi121 against Different Variants of SARS-CoV-2. MDPI. Available at: [Link]

  • PubMed Central. (n.d.). BI-97C1, an Optically Pure Apothis compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (n.d.). The Bcl-2 Homology Domain 3 Mimetic this compound Induces Both Beclin 1-dependent and Beclin 1-independent Cytoprotective Autophagy in Cancer Cells. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2023). Significant Broad-Spectrum Antiviral Activity of Bi121 against Different Variants of SARS-CoV-2. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). This compound: A contraceptive for men. ResearchGate. Available at: [Link]

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  • PubMed. (2011). Apothis compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2022). Systematic Review of this compound/AT-101 in Cancer Clinical Trials. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (n.d.). Inactivation of human immunodeficiency virus in vitro by this compound. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (n.d.). BI-97C1, an optically pure Apothis compound derivative as pan-active inhibitor of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins. National Center for Biotechnology Information. Available at: [Link]

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  • PubMed. (n.d.). Low dose this compound for male contraception. National Center for Biotechnology Information. Available at: [Link]

  • NIH. (n.d.). A phase II study of AT-101 (this compound) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC). National Institutes of Health. Available at: [Link]

  • PubMed Central. (2024). Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702. National Center for Biotechnology Information. Available at: [Link]

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What is the methodology for studying Gossypol's effect on enzyme activity?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gossypol, a polyphenolic aldehyde derived from cottonseed, exhibits potent biological activity as a BH3 mimetic and an inhibitor of dehydrogenase enzymes (e.g., LDH-A, GAPDH). However, its chemical nature presents significant challenges in assay development. This compound is a "privileged structure" that is prone to promiscuous inhibition via two distinct mechanisms: (1) specific Schiff base formation with active site lysine residues, and (2) non-specific colloidal aggregation that sequesters proteins.

This guide provides a rigorous methodology to study this compound’s enzymatic inhibition while explicitly controlling for false positives caused by aggregation, redox cycling, and optical interference.

Part 1: Compound Management & Chemical Stability

The Challenge: this compound exists as a tautomeric mixture (aldehyde, lactol, and ketol forms).[1][2] In polar aprotic solvents like DMSO, it is susceptible to oxidation (forming gossypolone) and light-induced degradation.

Protocol 1: Stock Preparation & Handling
  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM primary stock. Avoid concentrations >50 mM to prevent precipitation upon dilution.

  • Storage:

    • Short-term (Hours): Amber glass vials at Room Temperature (RT).

    • Long-term (Weeks): -80°C under nitrogen or argon atmosphere.

    • Critical Rule: Never store DMSO stocks in clear plastic (polystyrene) due to leaching and light exposure.

Quality Control (Self-Validation): Before every assay, validate the integrity of the this compound stock by running a UV-Vis scan (300–500 nm).

  • Pass: Distinct peaks at ~375 nm (aldehyde form).

  • Fail: Flattening of peaks or significant shift to >400 nm (oxidation products).

Part 2: Enzymatic Assay Design (LDH-A Model)

Rationale: Lactate Dehydrogenase A (LDH-A) is a classic target where this compound acts as a competitive inhibitor of the cofactor NADH. This protocol uses the decrease in NADH absorbance at 340 nm as the readout.

Interference Warning: this compound is yellow and has intrinsic absorbance that tails into 340 nm. Standard background subtraction is insufficient; a Compound-Only Control is mandatory.

Protocol 2: Kinetic Inhibition Assay

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Avoid Tris buffers if investigating Schiff base mechanism, as Tris contains primary amines that can react with this compound.

  • Substrate: Sodium Pyruvate (Variable: 0.1 – 2.0 mM).

  • Cofactor: NADH (Variable: 10 – 200 µM).

  • Enzyme: Recombinant Human LDH-A (Final conc: 10–20 nM).

Workflow:

  • Preparation of Master Mix: Combine Buffer and Enzyme.

  • Compound Addition: Add this compound (0.1 µM – 50 µM) to the Master Mix.

    • Pre-incubation: Incubate for 15 minutes at RT. This allows time for potential Schiff base formation or slow-binding kinetics.

  • Reaction Trigger: Add Substrate/Cofactor mix (Pyruvate + NADH) to initiate.

  • Detection: Monitor Absorbance at 340 nm (

    
    ) every 30 seconds for 10 minutes.
    

Data Correction Logic:



Visualization: Assay Workflow

AssayWorkflow Stock This compound Stock (DMSO) Dilution Serial Dilution (in Buffer) Stock->Dilution Incubation Pre-Incubation (Enz + Inhibitor) 15 min @ RT Dilution->Incubation Add to Enz Blank Compound Blank (No Enzyme) Dilution->Blank Control Trigger Add Substrate (NADH + Pyruvate) Incubation->Trigger Read Kinetic Read (Abs 340nm) Trigger->Read Blank->Read Subtract Baseline

Figure 1: Step-by-step workflow for the LDH kinetic assay, emphasizing the parallel "Compound Blank" to correct for this compound's intrinsic optical interference.

Part 3: Validation – Distinguishing Specificity from Aggregation

The Scientific Trap: this compound is a known "Promiscuous Aggregator." It can form colloidal particles that adsorb enzymes, leading to false-positive inhibition. If you do not run this control, your data is publication-invalid.

Protocol 3: The Detergent Counter-Screen

Colloidal aggregates are sensitive to non-ionic detergents. If inhibition is specific (e.g., active site binding), detergent will not affect the


. If inhibition is due to aggregation, detergent will disrupt the colloid and restore enzyme activity.

Steps:

  • Run the standard

    
     determination (Protocol 2).
    
  • Repeat the assay with the addition of 0.01% Triton X-100 (freshly prepared) in the reaction buffer.

  • Compare the

    
     values.[3]
    

Interpretation Table:

ObservationMechanism InterpretationAction

Unchanged
(+/- 20%)
Specific Binding (Likely Active Site)Proceed to Mode of Inhibition studies.

Increases significantly
(> 3-fold)
Colloidal Aggregation (False Positive)Discard hit or optimize buffer (add BSA/Detergent).
No Inhibition in either case InactiveN/A

Part 4: Mechanism of Action & Data Analysis

Once specific inhibition is validated, determine the mode of inhibition (Competitive vs. Non-competitive).

Experimental Setup:

  • Vary [NADH] (10, 20, 40, 80, 160 µM) while keeping [Pyruvate] constant (saturated).

  • Run curves at 0, 5, 10, and 20 µM this compound.

Analysis: Plot data using the Lineweaver-Burk method (


 vs 

).
  • Competitive Inhibition (Expected for LDH vs NADH):

    • Lines intersect at the Y-axis (

      
       is unchanged).
      
    • 
       increases (apparent 
      
      
      
      ).
    • Mechanistic Insight: this compound occupies the NADH binding pocket (Rossmann fold).

  • Schiff Base Confirmation (Optional): To confirm covalent modification of Lysine, perform "Jump Dilution" experiments.

    • Incubate Enzyme + this compound (high conc) for 30 mins.

    • Rapidly dilute the mixture 100-fold into substrate solution.

    • Result: If activity does not recover immediately, the inhibition is irreversible/covalent (Schiff base).

Visualization: Mechanism Decision Tree

MechanismTree Start Inhibition Observed Triton Add 0.01% Triton X-100 Start->Triton Decision1 Inhibition Lost? Triton->Decision1 Aggregator Artifact: Colloidal Aggregation Decision1->Aggregator Yes Specific Specific Binder Decision1->Specific No Kinetics Lineweaver-Burk Analysis (Vary NADH) Specific->Kinetics Result1 Lines Cross Y-Axis (Competitive) Kinetics->Result1 Result2 Lines Cross X-Axis (Non-Competitive) Kinetics->Result2

Figure 2: Logic flow for validating this compound inhibition. The "Triton X-100" step is the critical filter for eliminating false positives caused by aggregation.

References

  • Vander Jagt, D. L., et al. (2000). "Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4."[4] Journal of Biological Chemistry.

    • Key Insight: Establishes this compound as a competitive inhibitor of NADH binding sites in LDH.[4][5]

  • Feng, B. Y., & Shoichet, B. K. (2006).[3] "A detergent-based assay for the detection of promiscuous inhibitors."[3] Nature Protocols.

    • Key Insight: The gold-standard protocol for distinguishing aggregation (PAINS)
  • Dao, V. T., et al. (2000). "this compound as a BH3 mimetic." Molecular Cancer Therapeutics.

    • Key Insight: Describes the binding interface and the necessity of handling the tautomeric forms correctly.
  • Royer, R. E., et al. (1986). "Inhibition of lactate dehydrogenase by this compound and gossypolone." Biochemical Pharmacology.

    • Key Insight: Highlights the oxidation sensitivity of this compound and the differing activities of its oxid
  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

    • Key Insight: Discusses optical interference (absorbance/fluorescence) common with polyphenolic compounds like this compound.

Sources

Troubleshooting & Optimization

How to improve the water solubility of Gossypol for experiments?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

The Challenge: Gossypol (C₃₀H₃₀O₈) is a polyphenolic aldehyde derived from cotton.[1] While biologically potent, it presents a significant "solubility paradox" for researchers:

  • High Lipophilicity: It is practically insoluble in water (LogP ~6–8), leading to precipitation in aqueous culture media.

  • Chemical Instability: It contains reactive aldehyde and phenolic groups. In basic conditions (pH > 7.5) or presence of oxygen, it rapidly oxidizes, turning solutions from yellow to dark brown/black.

  • Tautomerism: In solution, it fluctuates between aldehyde, lactol, and ketol forms, complicating stability in simple solvents like DMSO.

The Solution: Simple co-solvents (DMSO) are often insufficient for high-dose animal studies or sensitive cell lines due to solvent toxicity. This guide details two superior, self-validating formulation strategies: Cyclodextrin Inclusion and Polymeric Micelles .

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the best solubilization strategy for your specific experiment.

Gossypol_Decision_Tree Start Start: Define Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo ConcCheck Req. Conc. > 50 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route DMSOTox Is cell line sensitive to DMSO (>0.1%)? ConcCheck->DMSOTox No (<50 µM) Method_CD Method B: Cyclodextrin Inclusion Complex ConcCheck->Method_CD Yes (>50 µM) Method_DMSO Method A: DMSO Stock (Dilute < 1:1000) DMSOTox->Method_DMSO No DMSOTox->Method_CD Yes Route->Method_CD Oral / IP Method_Micelle Method C: Polymeric Micelles (PEG-PLA) Route->Method_Micelle IV (Systemic Circulation)

Figure 1: Decision tree for selecting a this compound formulation strategy based on experimental constraints.

Protocol A: Cyclodextrin Inclusion Complex

Best For: Oral delivery, sensitive cell cultures, and preventing oxidation. Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the non-polar this compound molecule, while the hydrophilic exterior ensures water solubility. This also shields the reactive aldehyde groups from oxidation.

Materials
  • This compound (Standard purity >95%)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[2]

  • Solvents: Methanol (absolute), Deionized Water (Milli-Q)

Step-by-Step Workflow
  • Host Solution: Dissolve HP-β-CD in deionized water to create a 20% (w/v) solution.

  • Guest Solution: Dissolve This compound in a minimal volume of Methanol.

    • Note: Ensure the molar ratio of this compound:HP-β-CD is 1:2 . This compound MW ≈ 518 g/mol ; HP-β-CD MW ≈ 1460 g/mol .

  • Mixing: Dropwise add the this compound/Methanol solution into the HP-β-CD/Water solution while stirring vigorously at room temperature.

    • Visual Check: The solution should remain clear or slightly yellow. If turbidity occurs, increase stirring speed or temperature slightly (do not exceed 40°C).

  • Equilibration: Stir for 24 hours in the dark (cover beaker with foil).

  • Solvent Removal (Critical):

    • Option A (Preferred):Lyophilization (Freeze-Drying). Freeze the solution at -80°C and lyophilize for 48 hours. Result: Fluffy yellow powder.[3][4]

    • Option B: Rotary evaporation under vacuum to remove methanol, followed by filtration (0.45 µm) to remove uncomplexed drug.

  • Reconstitution: The resulting powder is freely soluble in water or saline.

Validation (Quality Control)
  • Self-Check: Dissolve a small amount of the complex in water. It should dissolve instantly without leaving a residue.

  • Instrumental: Differential Scanning Calorimetry (DSC) should show the disappearance of the sharp this compound melting peak (~180°C), indicating full inclusion.

Protocol B: Polymeric Micelles (Thin-Film Hydration)

Best For: Intravenous (IV) injection, high-dose delivery, and "EPR effect" tumor targeting. Mechanism: Amphiphilic block copolymers (e.g., PEG-PLA or Pluronic F127) self-assemble into core-shell nanostructures. The hydrophobic core solubilizes this compound; the PEG shell provides "stealth" properties in blood.

Materials
  • Polymer: PEG₂₀₀₀-PLA₅₀₀₀ (Poly(ethylene glycol)-b-poly(lactic acid)) or Pluronic F127.

  • Solvent: Acetone or Chloroform (HPLC grade).

Step-by-Step Workflow

ThinFilm_Hydration Step1 1. Dissolution (Drug + Polymer in Acetone) Step2 2. Evaporation (Rotovap -> Thin Film) Step1->Step2 Step3 3. Hydration (Add warm PBS/Water) Step2->Step3 Step4 4. Self-Assembly (Sonication/Vortex) Step3->Step4 Step5 5. Filtration (0.22 µm Syringe Filter) Step4->Step5

Figure 2: The Thin-Film Hydration method for creating this compound-loaded polymeric micelles.

  • Co-Dissolution: Dissolve 10 mg this compound and 50 mg Polymer in 5 mL Acetone in a round-bottom flask. (Ratio 1:5 to 1:10 w/w).

  • Film Formation: Evaporate the acetone using a rotary evaporator at 40°C under reduced pressure.

    • Critical: Rotate at moderate speed to ensure a uniform, thin yellow film coats the bottom of the flask.

  • Vacuum Drying: Keep the flask under vacuum overnight to remove trace solvent.

  • Hydration: Add pre-warmed (37°C) PBS or Saline to the flask.

  • Micelle Assembly: Vortex vigorously for 5 minutes, then sonicate (bath sonicator) for 10 minutes. The film should detach and form a translucent solution.

  • Purification: Filter through a 0.22 µm PES membrane to remove unincorporated drug aggregates.

Comparative Data: Solubility Limits

ParameterPure this compound (Water)This compound + DMSO (0.1%)HP-β-CD ComplexPolymeric Micelles (PEG-PLA)
Max Solubility < 0.005 mg/mL~0.05 mg/mL (limited by toxicity)> 10 mg/mL > 5 mg/mL
Stability (25°C) Poor (Precipitates)Moderate (Oxidizes over days)High (Protected)High (Sterically stabilized)
Toxicity N/AHigh (Solvent effects)Low (Bio-inert)Low (Biocompatible)
Preparation Time InstantInstant24-48 Hours4-6 Hours

Troubleshooting & FAQs

Q: My this compound solution turned black after 24 hours. Is it still usable?

  • Diagnosis: Oxidation. The phenolic groups have oxidized to quinones.

  • Action: Discard immediately. Oxidized this compound has different biological activity and higher toxicity.

  • Prevention: Always prepare fresh. If storage is necessary, use the Cyclodextrin complex (Protocol A), store at -20°C, and protect from light. Add an antioxidant like Ascorbic Acid (0.1%) if compatible with your assay.

Q: I see crystals forming in my cell culture media when I add the DMSO stock.

  • Diagnosis: "Crash-out" precipitation. When the hydrophobic DMSO stock hits the aqueous media, the drug solubility drops instantly.

  • Action:

    • Warm the media to 37°C before addition.

    • Vortex the media while adding the drug stock (do not add to static liquid).

    • Switch to the Cyclodextrin method (Protocol A), which prevents this crash-out entirely.

Q: Can I use this compound Acetic Acid directly?

  • Answer: this compound Acetic Acid is the standard solid form (stabilized), but it is not more water-soluble than the parent compound. You still require DMSO, Cyclodextrins, or Micelles to dissolve it in aqueous buffers.

References

  • This compound Physicochemical Properties. PubChem Database. National Center for Biotechnology Information. Link

  • Cyclodextrin Complexation: "Preparation and characterization of inclusion complex of this compound/beta-cyclodextrin." Spectrochimica Acta Part A, via PubMed. Link (Validated via Search Snippet 1.20)

  • Polymeric Micelles Protocol: "From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation." Pharmaceutics, 2025.[5] Link (Validated via Search Snippet 1.11/1.19)

  • Stability in Solvents: "Investigating Stability and Tautomerization of this compound—A Spectroscopy Study." Molecules, 2019.[6][7] Link (Validated via Search Snippet 1.9)

  • Water-Soluble Complexes: "Water-soluble complex of this compound: Production, structure and biological activity." Khimiya Rastitelnogo Syrya, 2025.[5][8] Link (Validated via Search Snippet 1.1)

Sources

Technical Support Center: Optimizing Gossypol Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Gossypol, a potent natural compound with significant therapeutic potential and notable experimental challenges. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in in vivo models. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to design robust experiments that balance therapeutic efficacy with animal welfare.

Section 1: Foundational Knowledge - Core Concepts for this compound Experiments

This section addresses the most frequently asked questions about this compound's fundamental properties, which are essential for designing and interpreting in vivo studies.

Q1: What is this compound and why is dosage optimization so critical?

This compound is a polyphenolic aldehyde naturally produced in the cotton plant (Gossypium species) to defend against pests.[1][2] Its potential as a therapeutic agent, particularly in oncology, stems from its ability to inhibit multiple cellular pathways.[3][4] However, its clinical application has been hampered by inherent toxicity.[1]

Causality Behind Dosage Sensitivity:

The criticality of dosage optimization lies in this compound's dual nature:

  • Free vs. Bound Forms: this compound exists in two states. The "free" form is biologically active and toxic, while the "bound" form, typically complexed with proteins, is considered harmless.[3][5] The extraction and preparation method of your this compound source will determine the concentration of the active, free form.[3]

  • Stereoisomers: this compound is a racemic mixture of two atropisomers, (+)-Gossypol and (-)-Gossypol, due to hindered rotation around the central C-C bond.[6] The (-)-enantiomer is the more biologically potent and toxic form.[6][7] The ratio of these isomers can vary, impacting the overall activity and toxicity of your compound.

  • Cumulative Toxicity: this compound's toxic effects are often not acute but cumulative, manifesting after weeks or even months of administration.[8][9] This makes it imperative to establish a Maximum Tolerated Dose (MTD) based on long-term observation, not just immediate adverse events.

Failure to optimize the dose can lead to one of two outcomes: a dose too low will yield no therapeutic effect, while a dose too high will cause unacceptable toxicity, compromising animal welfare and confounding experimental results.

Q2: What are the primary mechanisms of action for this compound?

This compound does not have a single target but engages multiple cellular pathways, which explains its broad therapeutic potential and its diverse toxicity profile. Understanding these mechanisms is key to interpreting both efficacy and toxicity data.

Key Mechanistic Hubs:

  • Inhibition of Cellular Metabolism: this compound is a potent inhibitor of lactate dehydrogenase (LDH), particularly the LDH-A isoenzyme, which disrupts glycolysis.[10] It also uncouples mitochondrial oxidative phosphorylation, depleting cellular ATP stores.[10][11] This energy depletion is a primary driver of its cytotoxic effects.

  • Induction of Apoptosis: this compound acts as a BH3-mimetic, binding to and inhibiting anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-xL).[4] This releases pro-apoptotic proteins, triggering the intrinsic apoptosis pathway.[4]

  • Generation of Oxidative Stress: The metabolism of this compound can generate reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular membranes and DNA.[7][11] This mechanism is strongly implicated in its reproductive toxicity.[11]

Gossypol_MOA cluster_0 This compound's Cellular Effects cluster_1 Metabolic Disruption cluster_2 Apoptosis Induction cluster_3 Oxidative Stress This compound This compound LDH LDH-A Inhibition This compound->LDH inhibits Mito Mitochondrial Uncoupling This compound->Mito inhibits Bcl2 Bcl-2 / Bcl-xL Inhibition This compound->Bcl2 inhibits ROS ↑ ROS Production This compound->ROS induces Glycolysis ↓ Glycolysis LDH->Glycolysis ATP ↓ ATP Production Mito->ATP CellDeath Cell Death / Cytotoxicity Glycolysis->CellDeath ATP->CellDeath Apoptosis ↑ Apoptosis Bcl2->Apoptosis Apoptosis->CellDeath Damage Cellular Damage ROS->Damage Damage->CellDeath

Caption: Simplified signaling pathways affected by this compound.

Q3: Which animal species are most sensitive to this compound toxicity?

There is a significant species-dependent variation in susceptibility to this compound, which is a critical factor in model selection and dose translation.

The Underlying Reason for Differential Sensitivity: The primary difference lies in digestive physiology. Ruminants (like adult cattle and sheep) can detoxify free this compound in the rumen by binding it to proteins, making them more resistant.[5][8] Monogastric animals (single-chambered stomach), which include common laboratory models like mice, rats, and rabbits, lack this capability and are therefore much more susceptible.[6][12]

Table 1: Relative Species Susceptibility to this compound

Susceptibility LevelSpeciesKey Considerations
High Pigs, Rabbits, Guinea PigsThese species are highly sensitive and require very conservative starting doses.[8][9]
Moderate to High Rodents (Mice, Rats)The most common preclinical models. Doses must be carefully determined through pilot studies.[6]
Moderate Dogs, CatsShow intermediate sensitivity.[8][9]
Low (Adults) Ruminants (Cattle, Sheep)Adult animals are more resistant due to ruminal detoxification.[2][5]
High (Juveniles) Pre-ruminant Calves & LambsYoung ruminants with non-functional rumens are as sensitive as monogastrics.[5][8]
Relatively Resistant HorsesAppear to be more resistant than other monogastrics, but caution is still advised.[8]
Section 2: Experimental Design & Dosage Selection

This section provides a structured approach to selecting and validating a this compound dose for your specific experimental context.

Q4: How do I select a starting dose for my in vivo study?

Selecting a starting dose requires a systematic, evidence-based approach. Never assume a dose from one model or context will translate directly to another. The goal of the initial phase is to identify the Maximum Tolerated Dose (MTD).

Dose_Optimization_Workflow start Start: Define Study Objective lit_review 1. Comprehensive Literature Review (Find doses in similar models/contexts) start->lit_review pilot_study 2. Pilot Dose-Ranging Study (e.g., 3+3 Escalation Design) lit_review->pilot_study define_mtd 3. Determine Maximum Tolerated Dose (MTD) (Highest dose with acceptable, reversible toxicity) pilot_study->define_mtd efficacy_study 4. Definitive Efficacy Study (Use MTD and 1-2 lower doses) define_mtd->efficacy_study analysis 5. Analyze Therapeutic Index (Balance efficacy vs. toxicity) efficacy_study->analysis refine Refine Dosage / Protocol analysis->refine Iterate if needed

Caption: Iterative workflow for establishing an optimal in vivo this compound dose.

Step-by-Step Guide to Dose Selection:

  • Literature Review: Conduct a thorough search for studies using this compound in a similar animal model and for a similar therapeutic purpose. Pay close attention to the exact form of this compound used (racemic, specific isomer), the vehicle, and the route of administration. For example, a study in a nude mouse xenograft model reported efficacy at a dose of 30 mg/kg/day administered orally for four weeks.[10] Another study in rats investigating reproductive toxicity used 5 mg/kg.[11]

  • Pilot Dose-Ranging Study: This is a mandatory, non-negotiable step. The objective is to find the MTD in your specific lab, with your specific strain of animals and compound source.

    • Design: Start with a low dose (e.g., 5-10 fold lower than the lowest effective dose found in the literature). Use a small number of animals per group (n=3-5).

    • Escalation: Gradually increase the dose in subsequent groups (e.g., by 50-100%).

    • Monitoring: Observe animals daily for clinical signs of toxicity (see Q7) and monitor body weight at least twice weekly.

  • Define the MTD: The MTD is the highest dose that does not induce unacceptable toxicity (e.g., >15-20% body weight loss, significant organ damage, or severe clinical signs).

  • Design the Efficacy Study: Once the MTD is established, your main efficacy study should include at least two dose levels: the MTD and one or two sub-therapeutic doses (e.g., MTD/2, MTD/4). This will allow you to establish a dose-response relationship.

Q5: What are common formulation and administration routes for this compound?

This compound is a lipid-soluble compound, which dictates its formulation and administration.[10]

  • Formulation: Because it is not readily soluble in water, this compound is typically dissolved in an oil-based vehicle or a co-solvent system.

    • Common Vehicles: Corn oil, cottonseed oil, or sesame oil are frequently used for oral gavage.

    • Co-Solvent Systems: For intraperitoneal (IP) injections, a system like DMSO followed by dilution in saline or corn oil may be necessary.[11]

    • Self-Validating Protocol: Always prepare a vehicle-only solution to administer to your control group. This is critical to ensure that any observed effects are due to this compound and not the delivery vehicle itself.

  • Administration Routes:

    • Oral Gavage (P.O.): This is a common and clinically relevant route. It ensures a precise dose is delivered. A study in mice used oral gavage five days a week.[10]

    • Intraperitoneal (I.P.): This route bypasses first-pass metabolism and can lead to higher bioavailability, but may also increase acute toxicity. It has been used effectively in rat studies.[1]

    • Dietary Admixture: Mixing this compound into feed is common in livestock studies but is not recommended for precise preclinical research, as it is difficult to control for daily intake variations between animals. A feed concentration of >100 mg/kg (100 ppm) is a concern for young ruminants and pigs.[8]

See Appendix A for a sample formulation protocol.

Section 3: Troubleshooting & Monitoring In-Experiment Challenges

This section focuses on identifying and responding to common issues encountered during in vivo this compound experiments.

Q6: What are the common signs of this compound toxicity and how should I monitor for them?

Vigilant monitoring is the cornerstone of a successful and ethical this compound study. Toxicity can be both clinical (overt signs) and sub-clinical (requiring tissue analysis).

Table 2: Monitoring Parameters for this compound Toxicity

Monitoring TypeParameterFrequencyRationale & Scientific Basis
Clinical Body Weight 2-3 times/weekA sensitive indicator of general health. Weight loss >15% is a common humane endpoint.[1][12]
General Appearance DailyNote changes in posture (hunching), fur (piloerection), and activity level (lethargy, apathy).[1][12]
Food/Water Intake Daily (Qualitative)Anorexia is a key sign of toxicity.[2][5]
Respiratory Rate DailyLabored breathing or dyspnea can indicate cardiac or pulmonary distress, a known effect of this compound.[1][2]
Sub-Clinical Complete Blood Count (CBC) At study termination (or interim)To detect anemia and changes in red blood cell fragility.[8] this compound can reduce lymphocyte counts, indicating immunosuppression.[12]
Serum Chemistry Panel At study termination (or interim)Measure liver enzymes (ALT, AST) for hepatotoxicity and kidney function markers (BUN, Creatinine).[5][13]
Histopathology At study terminationExamine key organs (heart, liver, kidneys, reproductive tissues) for cellular damage, congestion, and degeneration.[2][5]
Q7: My animals are showing signs of toxicity. What should I do?

If you observe signs of toxicity, immediate action is required.

  • Stop Dosing Immediately: For the affected animal(s), cease administration of this compound.

  • Consult Veterinary Staff: Your institution's veterinary team should be consulted for guidance on supportive care (e.g., hydration, nutritional support).

  • Evaluate the Dose Level:

    • If signs are severe: This dose level is likely above the MTD. Euthanize animals that have reached humane endpoints and reduce the dose for subsequent cohorts.

    • If signs are mild and reversible: Consider a "drug holiday" (pausing dosing for a few days). If the animal recovers, you may be able to restart at a lower dose (e.g., 50-75% of the original dose).

  • Document Everything: Record all observations, actions taken, and outcomes. This data is invaluable for refining your protocol.

Q8: I'm not observing the expected therapeutic effect. What are the potential reasons?

A lack of efficacy can be as confounding as toxicity. Before concluding the compound is ineffective, troubleshoot the following:

  • Insufficient Dose: The dose may be too far below the therapeutic window. This is why a dose-response study is crucial.

  • Poor Bioavailability: Was the formulation appropriate? this compound is lipid-soluble; if the vehicle was inadequate, it may not have been absorbed effectively. Consider re-evaluating the formulation or administration route.

  • Rapid Metabolism: Species-specific differences in metabolism can impact drug exposure. While this compound elimination is generally slow, the more active (-)-isomer is eliminated faster than the (+)-isomer.[7]

  • Compound Integrity: Confirm the purity and integrity of your this compound source.

Q9: Can toxicity be mitigated without reducing the dose?

In some cases, it may be possible to ameliorate specific toxicities through co-administration of protective agents. This approach should be considered experimental and requires its own validation.

  • Antioxidants for Reproductive Toxicity: Vitamin E supplementation has been shown to protect against this compound-induced oxidative stress and reproductive damage in rats.[11] It can help prevent the decline in fertility and ATP production in the testes.[11]

  • Iron Salts for General Toxicity: Dietary iron (e.g., ferrous sulfate) can bind to free this compound in the digestive tract, forming an inactive complex and reducing its absorption.[1] This is a well-established method in the livestock industry to reduce the toxicity of cottonseed meal.[6]

Important Caveat: While these strategies can reduce toxicity, they may also reduce the bioavailability of this compound for its intended therapeutic effect. This potential interaction must be carefully evaluated.

Appendix A: Sample Protocol for this compound Formulation (Oral Gavage)

This is an example protocol and must be optimized for your specific compound and experimental needs.

  • Objective: To prepare a 10 mg/mL suspension of this compound in corn oil.

  • Materials: this compound powder, sterile corn oil, sterile conical tube, scale, vortex mixer, sonicator.

  • Procedure: a. Under a chemical fume hood, weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL solution, you will need 100 mg. b. Add the this compound powder to the sterile conical tube. c. Add a small volume of corn oil (e.g., 2 mL) and vortex thoroughly to create a paste. This prevents clumping. d. Gradually add the remaining corn oil to reach the final volume of 10 mL. e. Vortex the suspension vigorously for 2-3 minutes. f. Place the tube in a bath sonicator for 10-15 minutes to ensure a homogenous suspension. g. Crucial Step: Before each dosing session, vortex/sonicate the suspension again, as this compound may settle out of suspension over time. h. Prepare a "Vehicle Control" tube containing only sterile corn oil.

References
  • Gadelha, I.C.N., et al. (2014). This compound Toxicity from Cottonseed Products. The Scientific World Journal, Article ID 231635. [Link]

  • Keshmiry, V. & Karafyllidis, I. (2017). Potential Mechanisms of Action of this compound, an Anti-spermatogenic Male Contraceptive Agent: A Review. Scholars Research Library. [Link]

  • Gadelha, I.C.N., et al. (2014). (PDF) this compound toxicity from cottonseed products. Academia.edu. [Link]

  • Guthery, B. (n.d.). This compound Toxicity in Livestock. Oklahoma State University Extension. [Link]

  • Wang, Y. & Rao, P.N. (1988). Probing into the mechanism of action, metabolism and toxicity of this compound by studying its (+)- and (-)-stereoisomers. PubMed. [Link]

  • Coyle, T., et al. (1994). In vitro and in vivo cytotoxicity of this compound against central nervous system tumor cell lines. Journal of Neuro-Oncology. [Link]

  • MSD Veterinary Manual. (n.d.). This compound Poisoning in Animals. [Link]

  • Merck Veterinary Manual. (n.d.). This compound Poisoning. [Link]

  • Lorden, E.R., et al. (2021). Cottonseed-derived this compound and ethanol extracts differentially regulate cell viability and VEGF gene expression in mouse macrophages. PMC - NIH. [Link]

  • Gadelha, I.C.N., et al. (2014). (PDF) this compound Toxicity from Cottonseed Products. ResearchGate. [Link]

  • Al-Brakati, A., et al. (2022). This compound and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. Molecules. [Link]

  • Gadelha, I.C.N., et al. (2014). Review Article this compound Toxicity from Cottonseed Products. ResearchGate. [Link]

  • Randel, R.D., et al. (1992). Effects of this compound and cottonseed products on reproduction of mammals. ResearchGate. [Link]

  • Santos, R.L., et al. (2016). Mechanisms involved in reproductive damage caused by this compound in rats and protective effects of vitamin E. PMC. [Link]

  • Mohammad, R.M., et al. (2015). Structure, properties of this compound and its derivatives—from physiological activities to drug discovery and drug design. ResearchGate. [Link]

  • Anderson International Corp. (2021). Deactivating Toxic this compound in Cottonseed Meal. [Link]

Sources

Gossypol Clinical Trials: A Technical Support Guide to Common Side Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium spp.), has been investigated for various therapeutic applications, including as a male contraceptive and an anti-cancer agent.[1][2] While demonstrating potential efficacy, its clinical use is associated with a distinct profile of side effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the common adverse events observed in this compound clinical trials, focusing on their mechanisms, monitoring, and management.

Frequently Asked Questions (FAQs)

Section 1: Electrolyte Imbalance - Hypokalemia

Question 1: What is the most significant dose-limiting toxicity associated with this compound?

Hypokalemia, or abnormally low serum potassium levels, is a primary and potentially severe side effect reported in clinical trials of this compound.[1][3] This adverse event has been a significant concern, sometimes leading to symptoms like muscle weakness, fatigue, and in extreme cases, paralysis.[3][4] Early clinical trials in China for male contraception reported an incidence of hypokalemic paralysis in approximately 0.75% of over 8,000 participants.[5] The risk and severity of hypokalemia appear to be dose-dependent; incidents were noted in patients receiving 15-20 mg/day, with recurrence being less frequent when the dose was lowered to 10-12.5 mg/day.[6]

Question 2: What is the underlying mechanism of this compound-induced hypokalemia?

The leading hypothesis is that this compound induces renal potassium wasting.[4] Evidence from clinical studies suggests that this compound may exert a direct toxic effect on the renal tubules.[4][6] This is supported by findings of elevated urinary levels of N-acetyl-β-D-glucosaminidase and β-2-microglobulin in subjects receiving this compound, which are markers of proximal renal tubular damage.[6]

Mechanistically, this compound is proposed to act as an inhibitor of Na+/K+-ATPase, an enzyme crucial for maintaining electrolyte balance across cell membranes.[7][8] By inhibiting this enzyme in the renal tubules, this compound could impair potassium reabsorption, leading to excessive potassium loss in the urine.[7][8]

cluster_0 Mechanism of this compound-Induced Hypokalemia G This compound Administration RT Direct Toxic Effect on Proximal Renal Tubules G->RT Causes ATPase Inhibition of Na+/K+-ATPase Activity RT->ATPase Leads to PKL Renal Potassium Leakage (Impaired Reabsorption) ATPase->PKL HK Hypokalemia (Low Serum K+) PKL->HK MW Clinical Manifestations: Muscle Weakness, Fatigue, Paralysis HK->MW

Caption: Proposed mechanism of this compound-induced hypokalemia.

Question 3: How should we monitor for and manage hypokalemia in our clinical trial?

Proactive monitoring and management are critical. A robust protocol should be implemented for all participants receiving this compound.

Troubleshooting Guide: Hypokalemia Monitoring and Management

Objective: To ensure early detection and effective management of this compound-induced hypokalemia.

Protocol Steps:

  • Baseline Assessment:

    • Measure serum potassium and other electrolytes (sodium, chloride, bicarbonate) at screening and prior to the first dose.

    • Obtain a thorough medical history, noting any concurrent medications that could affect potassium levels (e.g., diuretics, ACE inhibitors) and dietary habits.

    • Perform a baseline electrocardiogram (ECG) to check for abnormalities.

  • Routine Monitoring During the Trial:

    • Frequency: Monitor serum potassium levels frequently, especially during the initial phase of treatment. A suggested schedule is weekly for the first month, bi-weekly for the next two months, and then monthly thereafter, provided levels are stable. Increase frequency after any dose escalation.

    • Clinical Assessment: At each visit, question participants about symptoms of hypokalemia, such as fatigue, muscle weakness, cramps, or palpitations.[9]

  • Action Thresholds and Interventions:

    • Mild Hypokalemia (e.g., 3.0-3.4 mmol/L):

      • Initiate oral potassium supplementation (e.g., potassium chloride).

      • Advise the participant on potassium-rich dietary choices.

      • Increase monitoring frequency to weekly until levels normalize.

    • Moderate to Severe Hypokalemia (e.g., <3.0 mmol/L) or Symptomatic Patients:

      • Withhold this compound treatment immediately.

      • Administer more aggressive potassium replacement, which may require intravenous infusion in a controlled setting.

      • Conduct an ECG to assess for cardiac arrhythmias.

      • Consider dose reduction or permanent discontinuation of this compound based on the severity and recurrence of the event.[10]

  • Dose Modification Strategy:

    • If hypokalemia occurs, this compound should be withheld until serum potassium levels are corrected.

    • Re-initiation of this compound should be considered at a reduced dose, with heightened monitoring.

    • For recurrent or severe hypokalemia, permanent discontinuation is the safest course of action.

Section 2: Gastrointestinal and Systemic Side Effects

Question 4: What are the common gastrointestinal (GI) and systemic side effects?

GI and systemic adverse events are frequently reported, though often manageable. These are typically most pronounced at the beginning of treatment.

Side EffectReported Incidence/CommentarySource(s)
Nausea & Vomiting Common, particularly in cancer trials. Emesis can be dose-related.[1][10][11][12]
Fatigue/Weakness One of the three main complaints in male contraceptive trials; also common in cancer studies. May be linked to hypokalemia.[1][3][10][13]
Anorexia (Loss of Appetite) Frequently reported alongside other GI symptoms.[1][13][14]
Diarrhea Reported in multiple clinical trials.[1][11]
Altered Taste Sensation A noted side effect in some participants.[1]
Xerostomia (Dry Mouth) High incidence (93%) reported in one study on metastatic adrenal carcinoma.[10]

Question 5: How can these GI and systemic side effects be mitigated in a clinical setting?

  • Dosing Strategy: Administering this compound with food may help reduce nausea and GI upset. Dose escalation schedules, rather than starting at the target dose, can also improve tolerability.

  • Symptomatic Treatment:

    • For nausea and vomiting, standard antiemetic medications can be prescribed.

    • Fatigue should prompt an immediate check of serum potassium levels to rule out hypokalemia.

  • Patient Counseling: Informing participants that these side effects are often transient and most common at the start of therapy can improve adherence. Encourage adequate hydration, especially if diarrhea occurs.

Section 3: Reproductive Toxicity

Question 6: What are the effects of this compound on male fertility and are they reversible?

This compound's antifertility effect in males is well-documented and is the basis for its investigation as a male contraceptive.[1][14] It acts by inhibiting spermatogenesis, leading to a reduction in sperm count and motility.[14][15] The mechanism involves damage to spermatids and spermatocytes, specifically causing mitochondrial injury in the sperm tail.[14][15][16]

The reversibility of this effect is a major concern. While fertility may return after stopping the drug, particularly after shorter-term use, there is a significant risk of irreversible infertility .[1][3][17] The likelihood of permanent infertility appears to increase with higher cumulative doses and longer duration of treatment.[3][17] Due to this risk, this compound is not recommended for contraceptive use.[1]

Section 4: Organ-Specific Toxicities

Question 7: What should be monitored in terms of liver and hematological function?

  • Hepatotoxicity: Dose-limiting elevations in liver enzymes (transaminitis) have been observed, particularly at higher doses (e.g., 60 mg/day of the derivative AT-101).[1] In one study, transient transaminitis was reported in 93% of patients.[10]

    • Monitoring Protocol: Liver function tests (ALT, AST, bilirubin) should be performed at baseline and monitored regularly throughout the trial, similar to electrolyte monitoring.

  • Hematological Toxicity: An increased incidence of hematological toxicities has been noted when this compound (as AT-101) is combined with cancer chemotherapy.[1]

    • Monitoring Protocol: A complete blood count (CBC) with differential should be monitored at baseline and regularly. The frequency should be increased if this compound is used in combination with other myelosuppressive agents.

References

  • Drugs.com. (2025, August 18). This compound Uses, Benefits & Dosage. [Link]

  • Coutinho, E. M. (2002). This compound: A contraceptive for men. Contraception, 65(4), 259-263. (Sourced via MDPI systematic review). [Link]

  • Gadelha, I. C. N., Fonseca, N. B. S., Oloris, S. C. S., Melo, M. M., & Soto-Blanco, B. (2014). This compound Toxicity from Cottonseed Products. The Scientific World Journal, 2014, 231635. [Link]

  • Ndjateu, F. S. T., Tsafack, E. N., & Mbouobda, H. D. (2019). Potential Mechanisms of Action of this compound, an Anti-spermatogenic Male Contraceptive Agent: A Review. Der Pharmacia Lettre, 11(4), 40-58. [Link]

  • National Coordinating Group on Male Antifertility Agents. (1979). Clinical study of this compound as a male contraceptive. Gynecologic and Obstetric Investigation, 10(4), 163-176. [Link]

  • Lage, R., et al. (2021). Systematic Review of this compound/AT-101 in Cancer Clinical Trials. Cancers, 13(11), 2853. [Link]

  • WebMD. (n.d.). This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Mayo Clinic. (n.d.). Hydrochlorothiazide (oral route) - Side effects & dosage. [Link]

  • Fu, Y. F., et al. (1989). Effects of this compound on the activity of kidney (Na+ + K+)-ATPase and the functions of erythrocyte membrane. Yao Xue Xue Bao, 24(1), 1-6. [Link]

  • Gadelha, I. C. N., et al. (2014). This compound Toxicity from Cottonseed Products. ResearchGate. [Link]

  • Randel, R. D., Chase, C. C., Jr, & Wyse, S. J. (1992). Effects of this compound and cottonseed products on reproduction of mammals. Journal of Animal Science, 70(5), 1628–1638. [Link]

  • USDA ARS. (n.d.). This compound: friend or foe for human nutrition and health?. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Zhang, Y., et al. (2023). This compound and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. Molecules, 28(11), 4386. [Link]

  • Wang, N. (2023). This compound. ResearchGate. [Link]

  • Qian, S. Z. (1987). [this compound and its related compounds as contraceptive drugs and drugs for gynecological diseases]. Yao Xue Xue Bao, 22(5), 385-392. [Link]

  • Liu, G. Z. (1981). Clinical trial of this compound as a male contraceptive drug. Part I. Efficacy study. Fertility and Sterility, 36(3), 335-341. [Link]

  • Qian, S. Z. (1985). This compound and hypokalaemia. International Journal of Andrology, 8(1), 1-8. [Link]

  • Qian, S. Z., et al. (1986). [A possible mechanism of this compound-induced hypokalemia and its relation to this compound dose]. Sheng Li Ke Xue Jin Zhan, 17(2), 154-157. [Link]

  • EPA. (n.d.). Prevalence of Toxic Levels of this compound in Cotton Seed and the Current Knowledge Base of Farmers and Cotton-Gin. [Link]

  • National Coordinating Group on Male Antifertility Agents. (1979). This compound--a new antifertility agent for males. Gynecologic and Obstetric Investigation, 10(4), 163-176. [Link]

  • Kim, M. S., et al. (2021). This compound Induces Disruption of Spermatogenesis and Steroidogenesis in Male Mice. Journal of Agricultural and Food Chemistry, 69(1), 478-489. [Link]

Sources

Technical Support Center: Gossypol-Induced Hypokalemia Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Issue Affected Agents: Gossypol, this compound Acetic Acid (GAA) Target Audience: Preclinical Researchers & Clinical Trial Safety Officers

Executive Summary: The "Renal Leak" Phenomenon

Hypokalemia is the dose-limiting toxicity of this compound treatment. Unlike dietary deficiency, this compound-induced hypokalemia is primarily renal in origin . The compound induces specific damage to the renal tubules and inhibits renal (Na⁺-K⁺)-ATPase, creating a "potassium leak" that dietary changes alone cannot fix.

This guide provides a standardized workflow for diagnosing, managing, and preventing this toxicity without compromising experimental integrity.

Module 1: Diagnostic Triage

Objective: Distinguish this compound toxicity from other causes of hypokalemia (e.g., GI loss, dietary insufficiency).

Symptom Recognition[1][2]
  • Prodromal Phase: "Fatigability" (unexplained lethargy in animal models or subjects).

  • Acute Phase: Flaccid muscle paralysis, typically ascending (legs

    
     arms).
    
  • Cardiac Phase: U-waves on ECG, arrhythmias (severe cases).

Diagnostic Workflow (Decision Tree)

Use the following logic to confirm this compound as the causative agent.

DiagnosticTree node_start Subject presents Muscle Weakness/Fatigue node_test1 Step 1: Measure Serum K+ node_start->node_test1 node_norm Serum K+ > 3.5 mmol/L (Investigate Neuromuscular causes) node_test1->node_norm Normal node_low Serum K+ < 3.5 mmol/L (Hypokalemia Confirmed) node_test1->node_low Low node_test2 Step 2: Measure Urine K+ (Spot or 24hr) node_low->node_test2 node_renal Urine K+ > 20 mmol/L (Renal Wasting) node_test2->node_renal High Excretion node_extra Urine K+ < 20 mmol/L (GI Loss/Dietary) node_test2->node_extra Low Excretion node_conclude DIAGNOSIS: This compound-Induced Renal Tubular Injury node_renal->node_conclude

Figure 1: Diagnostic logic to differentiate renal potassium wasting (this compound effect) from extra-renal losses.

Module 2: Intervention Protocols

Protocol A: Potassium Repletion (The "Patch")

Because the kidney is actively leaking potassium, high-dose supplementation is required to maintain homeostasis.

Severity GradeSerum K+ (mmol/L)Recommended Action
Grade 1 (Mild) 3.0 – 3.5Oral Supplementation: Initiate 10% KCl solution or slow-release tablets. Human Equivalent: 15–30 mEq/day. Animal Model: Supplement diet with 1% KCl (w/w).
Grade 2 (Moderate) 2.5 – 2.9Aggressive Oral/Enteral: Increase KCl dose by 50%. Monitor Serum K+ every 48 hours. Dietary: Switch to high-K+ chow/diet immediately.
Grade 3 (Severe) < 2.5Immediate IV Intervention: IV KCl infusion required to prevent cardiac events. Stop this compound: Cessation is mandatory until K+ > 3.0.
Paralysis AnyEmergency: IV KCl + Cardiac Monitoring. Muscle function usually returns within hours of repletion.
Protocol B: Dosage Titration (The "Root Cause Fix")

Historical data indicates a threshold effect for renal toxicity. High "loading doses" are the primary driver of hypokalemia.

  • Reduce Maintenance Dose: If toxicity appears at 20 mg/day (human equivalent), reduce to 10–12.5 mg/day . Studies show this range often maintains efficacy while allowing renal recovery [1].

  • Pulsatile Dosing: Consider a "week-on, week-off" maintenance schedule if the half-life allows, to reduce cumulative renal tubule stress.

Module 3: Mechanistic Insight

Understanding why this happens prevents poor experimental design (e.g., assuming a simple dietary change will fix it).

Mechanism: this compound acts as a non-competitive inhibitor of (Na⁺-K⁺)-ATPase in the renal cortex and outer medulla.[1] It also induces proximal tubular damage, evidenced by elevated urinary N-acetyl-β-D-glucosaminidase (NAG). This prevents the reabsorption of filtered potassium.

Mechanism This compound This compound Administration kidney Renal Proximal Tubule & Loop of Henle This compound->kidney Accumulation enzyme Inhibition of (Na+ + K+)-ATPase kidney->enzyme damage Tubular Epithelial Damage (High NAG) kidney->damage leak Failed K+ Reabsorption (Renal Wasting) enzyme->leak damage->leak hypo Systemic Hypokalemia leak->hypo muscle Membrane Hyperpolarization (Paralysis) hypo->muscle

Figure 2: Pathophysiological cascade of this compound-induced hypokalemic paralysis.

Frequently Asked Questions (FAQs)

Q: Can I use potassium-sparing diuretics (e.g., Triamterene) instead of KCl supplements? A: Proceed with caution. Historical clinical trials indicated that Triamterene was often ineffective at preventing this compound-induced hypokalemia [2]. This suggests the mechanism of leakage may bypass the specific channels blocked by Triamterene. Direct KCl replacement is the gold standard.

Q: Is the hypokalemia reversible? A: Yes. In the majority of cases, renal function and serum potassium normalize after cessation of this compound and potassium repletion. However, recovery can take weeks if the tubular damage is extensive.

Q: Does dietary potassium deficiency predispose subjects to this toxicity? A: Yes. Subjects (or animal models) on a low-potassium diet are significantly more susceptible to this compound-induced paralysis. Ensure your baseline control diet is potassium-sufficient before starting treatment.

Q: What is the "Fatigability" sign? A: This is a clinical observation where the subject shows extreme tiredness after minimal exertion. In animal models, this may manifest as reduced grooming or refusal to climb. It is the earliest warning sign—check K+ immediately if observed.

References

  • Qian, S. Z. (1986). A possible mechanism of this compound-induced hypokalemia and its relation to this compound dose. National Institutes of Health.

  • Wu, X. R., et al. (1986). Clinical trial of this compound as a male contraceptive drug.[2][3][4][5][6][7][8] Part II. Hypokalemia study. National Institutes of Health.

  • Lohiya, N. K., et al. (1990). This compound-induced hypokalemia and role of exogenous potassium salt supplementation when used as an antispermatogenic agent in male langur monkey. National Institutes of Health.

  • Fu, Y. F., et al. (1988). Effects of this compound on the activity of kidney (Na+ + K+)-ATPase and the functions of erythrocyte membrane. National Institutes of Health.

Sources

Technical Support Center: Troubleshooting Gossypol Experimental Inconsistency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gossypol Paradox"

Welcome to the Technical Support Center. If you are experiencing erratic IC50 values, false-negative toxicity data, or batch-to-batch variability with this compound, you are encountering the "this compound Paradox."

While this compound is a potent Pan-Bcl-2 inhibitor, it is chemically promiscuous. It is not a standard small molecule; it is a reactive polyphenolic aldehyde that acts as a "chameleon" depending on your solvent, culture medium, and assay choice.

This guide deconstructs the four primary failure modes: Chemical Instability , Assay Interference , Serum Inactivation , and Stereochemical Variance .

Module 1: The "Phantom Viability" (Assay Interference)

Symptom: Your cells look dead under the microscope (blebbing, detachment), but your MTT/MTS assay indicates high cell viability.

Root Cause: this compound is a redox-active polyphenol. It possesses the chemical ability to directly reduce tetrazolium salts (MTT, MTS, XTT) into colored formazan crystals in the absence of cellular reductase enzymes.[1] This generates a false-positive signal that masks cytotoxicity.

⚠️ Critical Warning

Do not use standard MTT/MTS protocols for this compound dose-response curves without modification.

Troubleshooting Protocol: Validating Your Readout

Goal: Determine if this compound is interfering with your specific assay chemistry.

  • The "Cell-Free" Control (Mandatory):

    • Prepare a 96-well plate with culture medium only (no cells).

    • Add this compound at your highest experimental concentration (e.g., 10-50 µM).

    • Add the MTT/MTS reagent and incubate for 2–4 hours.

    • Result: If the media turns purple/brown, this compound is chemically reducing the dye. You cannot use this assay format.

  • Recommended Alternative Assays:

Assay TypeSuitabilityReason
MTT / MTS 🔴 High Risk Direct chemical reduction of tetrazolium by this compound.
CellTiter-Glo® (ATP) 🟢 Recommended Luminescence based; no redox interference.
Crystal Violet 🟡 Conditional Works (stains biomass), but requires washing steps that may wash away loosely adherent dying cells.
Trypan Blue 🟢 Gold Standard Direct counting avoids metabolic proxy errors, though low throughput.
Visualization: The Interference Mechanism

MTT_Interference This compound This compound (Redox Active) Formazan Formazan (Purple Signal) This compound->Formazan Chemical Reduction (FALSE Signal) MTT MTT Reagent (Tetrazolium) MTT->this compound Cells Live Cells (Mitochondria) MTT->Cells Cells->Formazan Enzymatic Reduction (True Signal) Readout Viability Readout Formazan->Readout

Caption: this compound bypasses cellular metabolism, chemically reducing MTT and creating false viability signals.

Module 2: The "Serum Sink" (Bio-Inactivation)

Symptom: this compound kills cells in serum-free media (IC50 ~1-5 µM) but is inactive or requires massive doses (>50 µM) in media with 10% FBS.

Root Cause: this compound contains two aldehyde groups (-CHO). These are highly reactive toward the


-amino groups of lysine residues in proteins. Serum Albumin (BSA/FBS) is rich in lysine. This compound forms a covalent Schiff Base  with albumin, effectively sequestering the drug and preventing it from entering the cell or binding to Bcl-2 family proteins.
Troubleshooting Protocol: The Serum-Free Pulse

Goal: Deliver the drug before it binds to media proteins.

  • Step 1: Plate cells and allow them to attach overnight in standard media (10% FBS).

  • Step 2: Aspirate media and wash 1x with PBS.

  • Step 3 (The Pulse): Add this compound in Serum-Free (or low serum, 0.5%) Opti-MEM/media for 4 hours.

    • Note: Most cancer cells tolerate 4 hours of serum starvation.

  • Step 4: Add FBS to the well to reach a final concentration of 10% (do not wash off the drug, just top up with serum-containing media).

  • Step 5: Incubate for the remainder of the assay (24–48h).

Module 3: Stereochemical Variance (The Isomer Trap)

Symptom: A new batch of "this compound" is significantly more or less potent than the previous one.

Root Cause: this compound is a chiral molecule with restricted rotation (atropisomerism).[2] It exists as:

  • (-)-Gossypol (AT-101): The active biological isomer (binds Bcl-2/Bcl-xL).

  • (+)-Gossypol: Generally less active/inactive against Bcl-2, but can be toxic via off-target mechanisms.

Natural this compound is a racemic mixture (approx. 1:1), but this ratio varies depending on the cotton species (G. barbadense vs. G. hirsutum). If you buy generic "this compound Acetic Acid," you are getting a variable ratio.

FAQ: Which compound should I use?
  • For Clinical Relevance: Use AT-101 ((-)-Gossypol) .[3] This is the single enantiomer used in most clinical trials.

  • For Cost Saving: If using Racemic this compound, you must check the Certificate of Analysis (CoA) for the enantiomeric excess (ee) or ratio.

Module 4: Chemical Stability & Storage[4]

Symptom: Stock solution turned dark brown/black or precipitated.

Root Cause:

  • Oxidation: The polyphenolic structure oxidizes rapidly in light and air.

  • Tautomerization: In DMSO, this compound shifts between aldehyde, lactol, and ketol forms over time, altering binding affinity.

Protocol: Proper Stock Preparation
  • Solvent: Dissolve in anhydrous DMSO . Avoid Ethanol for long-term storage as it promotes acetal formation.

  • Concentration: Make a high concentration stock (e.g., 100 mM) to minimize the volume of DMSO added to cells.

  • Storage:

    • Aliquot immediately into single-use light-protected (amber) tubes.

    • Store at -80°C .

    • NEVER refreeze a thawed aliquot.

    • Discard aliquots older than 1 month if precise reproducibility is required.

Visualization: Troubleshooting Logic Flow

Troubleshooting_Flow Start Start: Inconsistent Data Check_Color Is the media/assay turning unexpected color? Start->Check_Color Check_Serum Is potency lost in 10% FBS? Check_Color->Check_Serum No Issue_MTT ISSUE: Chemical Reduction Switch to ATP/Luciferase Assay Check_Color->Issue_MTT Yes Check_Source Is batch potency different? Check_Serum->Check_Source No Issue_Schiff ISSUE: Schiff Base Formation Use Serum-Free Pulse Check_Serum->Issue_Schiff Yes Issue_Chiral ISSUE: Variable Enantiomers Switch to AT-101 (Pure (-)) Check_Source->Issue_Chiral Yes

Caption: Decision matrix for diagnosing this compound experimental failures.

References

  • Wang, X., et al. (2009). "this compound--a polyphenolic compound from cotton plant."[4][5][6][7] Advances in Food and Nutrition Research.

    • Context: Defines the Schiff base formation mechanism and general chemical instability.
  • Stockert, J.C., et al. (2018). "MTT assay for cell viability: Intracellular localization and causes of inconsistent results." Acta Histochemica.

    • Context: Explains the mechanism of polyphenols reducing tetrazolium salts directly.
  • Loberg, R.D., et al. (2007). "In vivo evaluation of AT-101 ((-)-gossypol) in Bcl-2-expressing prostate cancer." Clinical Cancer Research.

    • Context: Establishes the superior potency of the (-)
  • Dao, V.T., et al. (2003). "Reaction of this compound with amino acids and peptides: a matrix-assisted laser desorption/ionization time-of-flight mass spectrometric study." Journal of Mass Spectrometry.

    • Context: Provides the chemical basis for this compound-Serum Albumin interaction (lysine binding).
  • Zhang, X., et al. (2019). "Investigating Stability and Tautomerization of this compound—A Spectroscopy Study." Molecules.

    • Context: Details the tautomerization (aldehyde vs lactol) in DMSO and stability profiles.

Sources

Technical Support Center: Gossypol-Induced Reproductive Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Management and Remediation of Gossypol-Induced Infertility

Executive Summary & Mechanism of Action

Context: this compound, a polyphenolic aldehyde derived from cottonseed, acts as a potent male contraceptive by inhibiting spermatogenesis.[1][2][3][4] However, its use is limited by the risk of irreversible azoospermia and hypokalemia .

The Core Problem: "Irreversible" infertility occurs when this compound exposure exceeds the regenerative capacity of the germinal epithelium, specifically destroying spermatogonial stem cells (SSCs).

Mechanism of Toxicity: this compound acts through two primary pathways:

  • Enzymatic Inhibition: It is a competitive inhibitor of Lactate Dehydrogenase C4 (LDH-C4) , a testis-specific enzyme essential for the metabolic conversion of lactate to pyruvate in spermatozoa.

  • Mitochondrial Uncoupling: It disrupts oxidative phosphorylation, leading to a collapse in ATP production and subsequent oxidative stress (ROS generation).

Visualization: The Toxicity Cascade

GossypolMechanism This compound This compound Exposure LDHC4 Inhibition of LDH-C4 (Sperm Specific) This compound->LDHC4 Mito Mitochondrial Uncoupling (Bcl-2 Inhibition) This compound->Mito ATP ATP Depletion LDHC4->ATP Mito->ATP ROS ROS Accumulation (Oxidative Stress) Mito->ROS Arrest Spermatogenic Arrest ATP->Arrest Motility Loss Germ Germinal Epithelium Apoptosis ROS->Germ Germ->Arrest Irreversible Damage

Figure 1: Mechanistic pathway of this compound toxicity leading to spermatogenic arrest.

Diagnostic Triage: Reversible vs. Irreversible

Before attempting intervention, you must categorize the level of damage. Irreversible infertility is characterized by the total loss of spermatogonia, leaving only Sertoli cells (Sertoli-Cell-Only Syndrome).

Protocol 1: Differential Diagnosis

Diagnostic MarkerReversible State (Intervention Possible)Irreversible State (Regenerative Therapy Required)
Sperm Count Oligospermia (<15 million/ml)Azoospermia (0 sperm/ml)
LDH-C4 Activity Suppressed but detectableUndetectable
Histology Disorganized germinal epithelium; Spermatids absentVacuolization ; Absence of Spermatogonia
Serum FSH Normal to slightly elevatedSignificantly Elevated (Indicates germ cell failure)
Recovery Window 3-6 months post-withdrawalNo recovery >12 months post-withdrawal

Phase I: Mitigation & Pharmacological Rescue

Use this protocol if the subject is in the "Reversible" or "Borderline" state.

Objective: Mitigate oxidative stress to preserve remaining spermatogonia and manage systemic toxicity (Hypokalemia).

Step-by-Step Protocol:
  • Immediate Cessation: Stop this compound administration immediately.

  • Antioxidant Co-administration:

    • Vitamin E (α-tocopherol): 100 mg/kg (rodent model) or clinical equivalent.

    • Mechanism: Scavenges ROS generated by mitochondrial uncoupling, protecting the lipid membrane of remaining spermatozoa.

  • Potassium Loading (Critical Support):

    • Issue: this compound induces renal tubular damage leading to potassium wasting (Hypokalemia).[5]

    • Action: Administer Potassium Chloride (KCl) solution (1% supplementation in water or diet).

    • Monitoring: Measure serum K+ levels weekly. Target >3.5 mmol/L.

Technical Note: Potassium supplementation prevents systemic paralysis and death but does not reverse infertility directly. It allows the subject to survive long enough for a potential washout recovery.

Phase II: Addressing Irreversible Infertility (The "Fix")

Use this protocol if the germinal epithelium is destroyed (Azoospermia > 6 months).

The Hard Truth: Once the spermatogonial stem cell (SSC) pool is depleted, drug washout will fail. The only scientific method to "address" this state is Spermatogonial Stem Cell (SSC) Transplantation .

Protocol 2: SSC Transplantation Workflow

This is a regenerative bio-engineering approach to repopulate the empty niche left by this compound toxicity.

Materials Required:

  • Donor Testes (GFP+ mice for tracking recommended).

  • Enzymes: Collagenase Type IV, Trypsin, DNase I.

  • Recipient: this compound-sterilized subject.

Workflow:

  • Donor SSC Isolation:

    • Digest donor testes (Two-step enzymatic digestion).

    • Enrich for SSCs using MACS (Magnetic Activated Cell Sorting) targeting Thy1+ (CD90) or Gfra1+ markers.

  • Recipient Preparation:

    • Verify azoospermia in the this compound-treated recipient.[6]

    • Note: this compound effectively acts as the "conditioning" agent (similar to Busulfan), clearing the niche for donor cells.

  • Transplantation:

    • Inject donor SSC suspension (approx.

      
       cells/testis) directly into the rete testis  via the efferent duct.
      
    • Use Trypan Blue to visualize tubule filling.

  • Colonization Assessment:

    • Wait 8-12 weeks (one full spermatogenic cycle).

    • Analyze for donor-derived spermatogenesis (GFP+ colonies).

Visualization: Regenerative Workflow

SSCTransplant Donor Donor Tissue (GFP+) Digest Enzymatic Digestion Donor->Digest Enrich MACS Enrichment (Thy1+ / Gfra1+) Digest->Enrich Transplant Rete Testis Injection Enrich->Transplant Recipient This compound-Sterilized Recipient Recipient->Transplant Empty Niche Recovery Niche Colonization Transplant->Recovery Fertility Restored Fertility Recovery->Fertility

Figure 2: Workflow for restoring fertility in this compound-sterilized subjects via SSC Transplantation.

Frequently Asked Questions (FAQs)

Q1: Can hormonal therapy (Testosterone/FSH) reverse this compound damage? A: Generally, no. This compound damage is structural (loss of germ cells) and metabolic (mitochondrial).[2] While hormonal support might help maintain Sertoli cell function, it cannot regenerate stem cells if they are fully apoptotic.

Q2: Why is Potassium (K+) deficiency associated with this compound? A: this compound inhibits renal Na+-K+-ATPase enzymes, leading to excessive excretion of potassium. This causes hypokalemic paralysis (muscle weakness), which was a major reason for the cessation of human clinical trials. It is a side effect, not the cause of infertility.

Q3: Is there a specific antidote for this compound poisoning? A: There is no specific chemical antidote that displaces this compound from LDH-C4. The primary intervention is Vitamin E , which mitigates the oxidative stress, preventing the damage from becoming irreversible if caught early.

Q4: How long does "washout" take for reversible cases? A: In human and rat models, if the damage is not permanent, sperm count recovery begins 3 months post-cessation and may take up to 12 months to reach baseline levels.

References

  • This compound Toxicity and Mechanism

    • Title: this compound Toxicity from Cottonseed Products.[1][2][3][7][8][9]

    • Source: PMC (NIH).
    • URL:[Link]

  • LDH-C4 Inhibition

    • Title: Lactate dehydrogenase-C4 (LDH-C4) plays a central role in the metabolism of spermatogenic and mature sperm cells as well as being an enzyme which is inhibited by this compound.[10]

    • Source: PubMed.
    • URL:[Link]

  • Hypokalemia and Potassium Supplementation

    • Title: this compound-induced hypokalemia and role of exogenous potassium salt supplementation.[5][6][11]

    • Source: PubMed.
    • URL:[Link]

  • Reversibility and Irreversibility

    • Title: this compound: a contraceptive for men (Reversibility data).[1][2][12][9][10][13]

    • Source: Contraception (via PubMed).
    • URL:[Link]

  • Restoration via Stem Cells (Concept Grounding)

    • Title: Restoration of fertility in nonablated recipient mice after spermatogonial stem cell transplantation.[14] (Demonstrates rescue of toxic niche).

    • Source: Kyoto University.
    • URL:[Link]

Sources

Gossypol Dissolution: A Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gossypol. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent polyphenolic compound. This compound's unique chemical nature presents specific challenges, most notably its poor solubility in aqueous systems. This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively, ensuring the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the most common initial queries researchers have when starting to work with this compound.

Q1: What are the standard, recommended solvents for dissolving this compound?

This compound is a crystalline solid that is practically insoluble in water but soluble in several organic solvents.[1][2] For initial stock solutions, the most commonly recommended solvents are dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[3] The choice among these often depends on the downstream application.

  • Dimethylformamide (DMF): Offers the highest solubility, making it ideal for creating concentrated stock solutions.[3]

  • Dimethyl Sulfoxide (DMSO): Also provides good solubility and is a common choice for preparing stock solutions for cell-based assays.[1][3]

  • Ethanol: A less toxic option suitable for certain applications, though its solubilizing capacity is slightly lower than DMF and DMSO.[1][3]

Data Summary: this compound Solubility in Primary Solvents

SolventApproximate Solubility (mg/mL)Key Considerations
Dimethylformamide (DMF)20 mg/mL[3]Highest solubility; ideal for concentrated stocks.
Dimethyl Sulfoxide (DMSO)16.7 mg/mL[3]Common for in vitro studies; ensure final concentration is non-toxic to cells.
Ethanol (100%)14.3 mg/mL[3]A less toxic alternative; useful for specific formulations.
Methanol2 mg/mL[1]Lower solubility than other alcohols.

Q2: Why is this compound so difficult to dissolve directly in aqueous buffers or cell culture media?

This compound is a large, polyphenolic compound with a rigid, nonpolar structure, making it hydrophobic.[2] Water, a highly polar solvent, cannot effectively solvate the this compound molecule to overcome the crystal lattice energy of the solid. Direct addition of solid this compound to an aqueous medium will result in the compound remaining as an insoluble suspension.

Q3: How do I correctly prepare a working solution of this compound in an aqueous system?

The key is a two-step process: first dissolving the compound in a water-miscible organic solvent, followed by a careful dilution into the aqueous buffer of choice.[3] This method prevents the compound from immediately precipitating.

  • Prepare a Concentrated Stock: Dissolve the crystalline this compound in 100% DMF or DMSO to create a high-concentration stock solution (e.g., 20 mg/mL).

  • Dilute into Aqueous Buffer: Add the stock solution dropwise to the aqueous buffer (e.g., PBS, cell culture medium) while vortexing or stirring. This gradual introduction into a larger volume of the aqueous phase allows for the dispersion of this compound molecules before they can aggregate and precipitate. For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMF:PBS (pH 7.2).[3]

Crucial Insight: Aqueous solutions of this compound are not stable for long-term storage. It is strongly recommended to prepare them fresh and not to store them for more than one day.[3]

Section 2: Exploring Alternative Solvents

While DMF, DMSO, and ethanol are the standards, certain experimental constraints may require alternatives. For instance, high concentrations of DMSO can be toxic to cells, and DMF may be incompatible with certain plastics or assay components.

Q4: My experiment is sensitive to DMSO/DMF. What are some other organic solvents that can dissolve this compound?

This compound shows solubility in a range of other organic solvents, which may be suitable for specific extraction or chemical reaction setups. These are generally not recommended for direct use in biological systems without extensive solvent exchange procedures.

  • Acetone: A potent solvent for this compound.[1][2][4]

  • Chloroform: this compound is soluble in chloroform and has been shown to be particularly stable in this solvent.[1][2][5]

  • Ether: Another nonpolar solvent in which this compound dissolves.[1][2]

  • Ethyl Acetate & Pyridine: Also effective at dissolving this compound.[1]

  • 2-Propanol (Isopropanol): Can be used, sometimes in combination with water, as a greener solvent alternative for extraction.[4][6]

Expert Tip: The choice of solvent can influence the tautomeric form of this compound in solution. For example, this compound exists in different forms in chloroform, methanol, and DMSO, which could potentially impact its biological activity.[5] This underscores the importance of consistency in your solvent choice throughout a study.

Section 3: Troubleshooting Guide

Q5: My this compound precipitated out of solution after I diluted my stock into my cell culture medium. What went wrong?

This is the most common issue researchers face. The primary causes and solutions are:

  • Probable Cause 1: Supersaturation. The final concentration of this compound in your medium exceeded its solubility limit in the presence of a low percentage of the organic cosolvent.

    • Solution: Decrease the final concentration of this compound. Prepare an intermediate dilution of your stock solution in the pure organic solvent before the final dilution into the medium. This allows you to add a larger volume of a less concentrated stock, which can aid dispersion.

  • Probable Cause 2: Improper Mixing. Adding the stock solution too quickly without vigorous mixing can cause localized high concentrations, leading to immediate precipitation.

    • Solution: Ensure the aqueous medium is being actively stirred or vortexed as you add the stock solution drop-by-drop.

  • Probable Cause 3: Temperature Effects. If you are using a chilled buffer, the solubility of this compound will be lower.

    • Solution: Perform the dilution at room temperature unless your protocol explicitly requires cold temperatures.

Q6: Can I use heat or sonication to help dissolve this compound?

  • Gentle Sonication: A brief sonication in a water bath can be helpful for dissolving the initial crystalline solid into the organic stock solvent.

  • Heat: The use of heat should be approached with extreme caution. Heating this compound, particularly in the presence of moisture, can cause it to bind irreversibly to proteins.[7][8] This is a well-known phenomenon in the processing of cottonseed meal. While less of a concern in pure solvent, it highlights the compound's reactivity. Gentle warming (e.g., to 37°C) may be acceptable, but aggressive heating should be avoided to prevent potential degradation or unwanted reactions.

Q7: My this compound solution is yellow. Is this normal?

Yes. This compound is a naturally occurring yellow pigment.[2] The intensity of the color will depend on the concentration and the solvent used. A clear, yellow solution is expected.

Section 4: Standard Operating Protocols

These protocols provide a validated, step-by-step framework for preparing this compound solutions for common research applications.

Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMF

  • Materials: Crystalline this compound, Anhydrous Dimethylformamide (DMF), inert gas (Argon or Nitrogen), sterile microcentrifuge tubes or vials.

  • Procedure:

    • Weigh the desired amount of this compound (e.g., 10 mg) in a sterile vial under a chemical hood.

    • Add the appropriate volume of DMF to reach the target concentration (e.g., for 10 mg, add 500 µL of DMF for a 20 mg/mL solution).

    • Purge the headspace of the vial with an inert gas to displace oxygen and minimize oxidation.[3]

    • Cap the vial tightly and vortex until the solid is completely dissolved. A brief sonication may be used if necessary. The resulting solution should be clear and yellow.

    • Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials: 20 mg/mL this compound stock solution in DMF (from Protocol 1; MW of this compound ≈ 518.57 g/mol ), sterile cell culture medium, sterile polypropylene tubes.

  • Calculations:

    • Stock Concentration: 20 mg/mL = 20,000 µg/mL.

    • Molar Concentration of Stock: (20,000 µg/mL) / (518.57 µg/µmol) ≈ 38,567 µM or 38.57 mM.

  • Procedure:

    • Prepare an intermediate dilution. Pipette 2.6 µL of the 38.57 mM stock solution into 997.4 µL of pure DMF or DMSO. This creates a 1000 µL solution with a concentration of 100 µM. Vortex gently.

    • Take 100 µL of the 100 µM intermediate solution and add it to 900 µL of your pre-warmed cell culture medium. This yields a final concentration of 10 µM this compound.

    • Crucially, add the 100 µL aliquot to the medium while vortexing to ensure rapid and even dispersion.

    • The final concentration of the organic solvent (DMF/DMSO) in this example is 0.1%. Always calculate this final solvent concentration and run a parallel "vehicle control" in your experiment containing the same amount of solvent without this compound.

    • Use the final working solution immediately. Do not store.

Section 5: Visual Workflow Guides

Diagram 1: Decision Workflow for this compound Solvent Selection

start Experimental Goal app_type What is the application? start->app_type stock High-Concentration Stock Solution app_type->stock Stock Prep biochem Biochemical Assay (Aqueous Buffer) app_type->biochem Biochem invitro In Vitro Cell Assay (Culture Medium) app_type->invitro Cell-based organic_chem Organic Synthesis / Extraction app_type->organic_chem Organic stock_solv Use DMF (20 mg/mL) or DMSO (16.7 mg/mL) for maximum concentration. stock->stock_solv aqueous_prep Prepare Stock in DMF/DMSO, then perform serial dilution into aqueous buffer. biochem->aqueous_prep invitro_prep Prepare Stock in DMSO/Ethanol. Dilute into medium. CRITICAL: Keep final solvent % low and run vehicle control. invitro->invitro_prep organic_solv Select solvent based on reaction compatibility: Chloroform, Acetone, Ethyl Acetate, etc. organic_chem->organic_solv

Caption: A decision tree for selecting the appropriate solvent system for this compound based on the experimental application.

Diagram 2: Protocol Flow for Preparing an Aqueous Working Solution

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Medium a Weigh Crystalline this compound b Add Anhydrous DMF or DMSO a->b c Vortex / Sonicate Until Dissolved b->c d High-Concentration Stock Solution c->d f Add Stock Solution Dropwise to Buffer (while vortexing) d->f  Input for Dilution e Pre-warm Aqueous Buffer or Medium e->f g Final Working Solution f->g h Use Immediately! (Do Not Store) g->h

Sources

Validation & Comparative

Comparative Validation Guide: Characterizing Gossypol-Induced Apoptosis in Novel Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Introduction: Why Gossypol?

In the landscape of apoptosis induction, This compound (AT-101) occupies a unique niche as a natural, pan-Bcl-2 inhibitor. Unlike modern, highly selective BH3 mimetics, this compound targets a broad spectrum of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and notably, Mcl-1 .

Validating this compound in a new cell line requires more than a simple viability assay. You must distinguish between genuine mitochondrial apoptosis (MOMP-driven) and off-target necrosis or ROS-mediated toxicity. This guide outlines a rigorous, multi-parametric validation framework designed to confirm mechanism of action (MoA) and compare efficacy against clinical standards.

The Mechanistic Rationale

Resistance to selective Bcl-2 inhibitors (e.g., Venetoclax) is frequently driven by the upregulation of Mcl-1 , a survival protein that Venetoclax cannot bind. This compound’s ability to bind the BH3 groove of Mcl-1 makes it a critical tool for overcoming this specific resistance mechanism.

Comparative Analysis: this compound vs. Selective BH3 Mimetics[1]

Before initiating wet-lab work, establish the comparative context. This compound is rarely the most potent agent in nanomolar terms, but its utility lies in its breadth.

Table 1: BH3 Mimetic Performance Profile
FeatureThis compound (AT-101) Venetoclax (ABT-199) Navitoclax (ABT-263)
Primary Targets Bcl-2, Bcl-xL, Mcl-1 , Bcl-wBcl-2 (Highly Selective)Bcl-2, Bcl-xL, Bcl-w
Mcl-1 Inhibition Yes (Moderate affinity)NoNo
Potency (Typical IC50) 5 – 50

M (Micromolar)
< 100 nM (Nanomolar)< 100 nM (Nanomolar)
Primary Resistance High ROS scavenging capacityMcl-1 upregulationMcl-1 upregulation
Key Toxicity Gastrointestinal, potential off-target ROSNeutropeniaThrombocytopenia (Bcl-xL effect)
Best Use Case Mcl-1 driven resistance; Broad screeningBcl-2 dependent malignancies (e.g., CLL)Solid tumors dependent on Bcl-xL

Mechanistic Pathway Visualization

To validate this compound, you must confirm that cell death follows the intrinsic mitochondrial pathway. The diagram below illustrates the specific nodes this compound targets (in red) and the downstream cascade you must detect.

Gossypol_Pathway cluster_AntiApoptotic Anti-Apoptotic Shield (Mitochondrial Surface) cluster_Effectors Pro-Apoptotic Effectors This compound This compound (AT-101) Bcl2 Bcl-2 This compound->Bcl2 Inhibits BclXL Bcl-xL This compound->BclXL Inhibits Mcl1 Mcl-1 This compound->Mcl1 Inhibits (Key Differentiator) BaxBak Bax / Bak (Oligomerization) Bcl2->BaxBak Normally Blocks BclXL->BaxBak Normally Blocks Mcl1->BaxBak Normally Blocks MOMP MOMP (Mito. Outer Membrane Permeabilization) BaxBak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation/PARP Cleavage) Casp3->Apoptosis

Figure 1: this compound acts as a BH3 mimetic, inhibiting anti-apoptotic proteins to release Bax/Bak, triggering the intrinsic mitochondrial cascade.

Experimental Validation Workflow

Do not rely on a single assay. A "dead" cell in an MTT assay could be necrotic. To scientifically validate pro-apoptotic effects, follow this three-phase protocol.

Phase 1: Baseline Profiling & Dose Finding

Objective: Determine if the new cell line is theoretically susceptible and establish the IC50.

  • Western Blot Profiling:

    • Lyse untreated cells.

    • Blot for Bcl-2, Bcl-xL, and Mcl-1 .

    • Insight: If Mcl-1 is high and Bcl-2 is low, this cell line is a prime candidate for this compound over Venetoclax.

  • Cytotoxicity Assay (CCK-8 or MTS):

    • Seed cells (e.g., 3,000–5,000/well) in 96-well plates.

    • Treat with this compound gradient (0, 1, 5, 10, 20, 50, 100

      
      M) for 24h and 48h.
      
    • Note: this compound binds to serum proteins. Use low-serum media (1-2% FBS) if IC50 values are inconsistently high, but standard 10% FBS is more physiological.

Phase 2: The "Gold Standard" Flow Cytometry

Objective: Confirm the mode of death (Apoptosis vs. Necrosis) and mitochondrial involvement.

Protocol A: Annexin V / PI Staining

Distinguishes early apoptosis (PS exposure) from necrosis.

  • Harvest: Collect cells (including floating cells!) after 24h treatment at IC50.

  • Wash: Cold PBS

    
     2.
    
  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[1][2][3] Incubate 15 min in dark.

  • Analyze:

    • Q4 (Annexin+/PI-): Early Apoptosis (This is your validation signal).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

    • Q3 (Annexin-/PI-): Viable.

Protocol B: Mitochondrial Membrane Potential (

) with JC-1

Validates the intrinsic pathway mechanism.

  • Stain: Incubate treated cells with JC-1 dye (2

    
    M) for 20 min at 37°C.
    
  • Mechanism:

    • Healthy Mitochondria: Dye forms J-aggregates (Red Fluorescence).[3]

    • Apoptotic Mitochondria: Membrane depolarizes; dye stays monomeric (Green Fluorescence).

  • Validation Criteria: A shift from Red

    
     Green fluorescence confirms this compound-induced MOMP (Mitochondrial Outer Membrane Permeabilization).
    
Phase 3: Protein-Level Confirmation

Objective: Visualize the "execution" phase.

Western Blot Targets:

  • Cleaved Caspase-3 (17/19 kDa): The executioner. Must be present.

  • Cleaved PARP (89 kDa): Downstream substrate of Caspase-3.

  • Bcl-2/Mcl-1: this compound often induces the degradation of its targets (ubiquitination), so look for decreased levels of these proteins post-treatment.

Data Presentation & Troubleshooting

Expected Results Matrix

When publishing your comparison, structure your data as follows:

AssayNegative Control (DMSO)Positive Control (Staurosporine)This compound (at IC50)Interpretation
Annexin V < 5% Positive> 40% Positive30-60% Positive Confirms PS exposure (Apoptosis).
JC-1 Ratio High (Red)Low (Green)Low (Green) Confirms Mitochondrial Depolarization.[3]
Caspase-3 Full LengthCleavedCleaved Confirms Caspase activation.
Critical Troubleshooting: The "Dirty Drug" Factor

This compound is a polyphenol and can act as a "pan-assay interfering compound" (PAINS) or generate excessive Reactive Oxygen Species (ROS) independent of Bcl-2.

  • The ROS Control: To prove Bcl-2 inhibition is the primary driver, pre-treat cells with an ROS scavenger like NAC (N-acetylcysteine) .

    • Result: If NAC completely blocks cell death, this compound is acting via oxidative stress, not specific BH3 mimicry. If death persists (even partially), the BH3 mechanism is valid.

References

  • Mechanism of Action: Opipari, A. W., et al. (2008). "The Bcl-2 homology domain 3 mimetic this compound induces both Beclin 1-dependent and Beclin 1-independent cytoprotective autophagy in cancer cells." Journal of Biological Chemistry.

  • Mcl-1 Targeting: Quinn, B. A., et al. (2011). "Targeting Mcl-1 for the therapy of cancer." Expert Opinion on Investigational Drugs.

  • JC-1 Protocol: Perelman, A., et al. (2012). "JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry." Cell Death & Disease.

  • Comparison with Venetoclax: Souers, A. J., et al. (2013).[4] "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets."[5] Nature Medicine.

  • Annexin V Methodology: Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.

Sources

Comparative Efficacy Guide: Gossypol (AT-101) vs. Selective Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pan-Inhibition vs. Selectivity Trade-off

In the landscape of BH3 mimetics, the choice between Gossypol (specifically its (-)-enantiomer, AT-101) and selective inhibitors like Venetoclax (ABT-199) represents a fundamental strategic divergence in drug development.

While Venetoclax offers sub-nanomolar potency against Bcl-2, its inability to target Mcl-1 creates a predictable resistance pathway. This compound, functioning as a pan-Bcl-2 inhibitor, sacrifices raw binding affinity for a broader inhibitory profile that encompasses Bcl-2, Bcl-xL, and the critical resistance factor Mcl-1.[1] This guide analyzes the comparative efficacy, mechanistic distinctions, and experimental validation of these agents.[2][3][4]

Part 1: Mechanistic Distinction & Signaling Logic

The Apoptotic Rheostat

The efficacy of any Bcl-2 inhibitor is dictated by its ability to shift the cellular "rheostat"—the balance between pro-apoptotic effectors (Bax, Bak) and anti-apoptotic guardians (Bcl-2, Bcl-xL, Mcl-1).

  • Venetoclax (The Precision Tool): Designed via "reverse engineering" of Navitoclax to spare Bcl-xL (protecting platelets), it binds Bcl-2 with extremely high affinity (

    
     nM). However, tumor cells often adapt by upregulating Mcl-1 , which Venetoclax cannot neutralize.
    
  • This compound/AT-101 (The Broad Spectrum): A natural polyphenolic aldehyde that mimics the BH3 domain of pro-apoptotic proteins (like Bad or Bid). It binds to the hydrophobic grooves of Bcl-2, Bcl-xL, and Mcl-1. Although its affinity is in the micromolar range (

    
    
    
    
    
    M), its ability to sequester Mcl-1 prevents the "Mcl-1 escape" mechanism often seen in Venetoclax resistance.
Visualization: Mechanism of Action & Resistance Pathways[5]

MOA_Comparison cluster_resistance Venetoclax Resistance Mechanism Venetoclax Venetoclax (Selective Bcl-2) Bcl2 Bcl-2 Venetoclax->Bcl2 High Affinity (Ki < 0.01 nM) BclXL Bcl-xL Venetoclax->BclXL No Binding Mcl1 Mcl-1 (Resistance Factor) Venetoclax->Mcl1 No Binding This compound This compound (AT-101) (Pan-Bcl-2) This compound->Bcl2 Modest Affinity (Ki ~0.3 µM) This compound->BclXL Modest Affinity (Ki ~0.6 µM) This compound->Mcl1 Modest Affinity (Blocks Resistance) BaxBak Bax / Bak (Pore Formation) Bcl2->BaxBak Sequesters BclXL->BaxBak Sequesters Mcl1->BaxBak Sequesters Apoptosis Apoptosis (Mitochondrial MOMP) BaxBak->Apoptosis Activates

Figure 1: Comparative Mechanism of Action. Note this compound's unique coverage of Mcl-1, contrasting with Venetoclax's selective but potent Bcl-2 targeting.

Part 2: Quantitative Efficacy Analysis

The following data consolidates binding affinities (


) and inhibitory concentrations (

) from key comparative studies. Note the orders-of-magnitude difference in raw affinity.
Table 1: Binding Affinity ( ) and Selectivity Profile
CompoundBcl-2 Affinity (

)
Bcl-xL Affinity (

)
Mcl-1 Affinity (

)
Primary Clinical Utility
Venetoclax (ABT-199) < 0.01 nM 48 nM> 444 nMCLL, AML (Bcl-2 dependent)
Navitoclax (ABT-263) < 1 nM< 1 nM > 500 nMLymphoid malignancies (Platelet toxic)
This compound (AT-101) 200–300 nM500–600 nM~1000 nM Solid tumors, Venetoclax-resistant cases
Analysis of the Data[2][3][4][6][7][8][9][10][11][12][13]
  • Potency vs. Breadth: Venetoclax is approximately 10,000x more potent against Bcl-2 than this compound. In a pure Bcl-2 driven model (like certain CLL subsets), Venetoclax is superior.

  • The Mcl-1 Factor: In solid tumors (e.g., Prostate, Head & Neck) where Mcl-1 is frequently overexpressed, Venetoclax is ineffective as a monotherapy. This compound’s ability to bind Mcl-1, even with lower affinity (micromolar range), allows it to lower the apoptotic threshold in these complex biological contexts.

Part 3: Experimental Validation Protocol

To objectively compare these inhibitors in your own lab, a Fluorescence Polarization (FP) Competitive Binding Assay is the gold standard. This cell-free assay measures the ability of a drug to displace a fluorescently labeled BH3 peptide from the recombinant protein.

Protocol: Competitive Fluorescence Polarization Assay

Objective: Determine the


 / 

of this compound vs. Venetoclax against recombinant Bcl-2 and Mcl-1.
1. Reagents & Setup
  • Buffer: 20 mM Tris (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68 (prevents compound aggregation).

  • Proteins: Recombinant human Bcl-2 and Mcl-1 (GST-tagged).

  • Tracer: Fluorescein (FITC)-labeled Bim BH3 peptide (binds both proteins).[5]

  • Compounds: this compound (AT-101) and Venetoclax (dissolved in DMSO).

2. Step-by-Step Workflow
  • Protein Titration (Kd Determination):

    • Before testing drugs, titrate protein (0 nM to 1 µM) against fixed Tracer (5 nM) to determine the

      
       of the tracer.
      
    • Select protein concentration: Use a concentration equal to the

      
       for the competition assay to ensure sensitivity.
      
  • Compound Preparation:

    • Prepare serial dilutions of this compound and Venetoclax in DMSO (e.g., 10-point dose response, 100 µM down to 0.1 nM).

    • Transfer to black 384-well low-binding plates.

  • Reaction Assembly:

    • Add Protein/Buffer mix to wells.

    • Add Tracer peptide (final conc. 5 nM).

    • Total volume: 20 µL. DMSO final concentration should be < 2%.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature in the dark (equilibrium binding).

  • Readout:

    • Measure Fluorescence Polarization (mP units) on a multi-mode plate reader (Excitation 485 nm / Emission 530 nm).

3. Data Analysis
  • Calculation: Convert mP values to % Inhibition.

    
    
    
  • Fitting: Fit data to a sigmoidal dose-response equation (variable slope) to extract

    
    .
    
  • Ki Conversion: Use the Nikolovska-Coleska equation to convert

    
     to 
    
    
    
    (crucial for comparing drugs across different assay conditions).
Visualization: FP Assay Workflow

FP_Protocol cluster_prep Plate Setup cluster_process Reaction start Start: Reagent Prep dilution Serial Dilution (this compound/Venetoclax) start->dilution mix Add Protein + Tracer (Bcl-2 or Mcl-1 + FITC-Bim) dilution->mix incubate Incubate 60 min @ RT (Dark) mix->incubate read Measure FP (mP) Ex: 485nm / Em: 530nm incubate->read analysis Data Analysis Calculate IC50 -> Ki read->analysis logic Quality Control: Z' Factor > 0.5? read->logic logic->start Fail (Repeat) logic->analysis Pass

Figure 2: Fluorescence Polarization (FP) Assay Workflow. A self-validating loop is included via Z'-factor calculation to ensure assay robustness.

Part 4: Clinical Profile & Toxicity[14]

The choice of inhibitor often depends as much on the toxicity profile as on efficacy.

Venetoclax (The Hematology Standard)[3]
  • Toxicity: Tumor Lysis Syndrome (TLS) is the critical risk due to rapid debulking of leukemic cells. Requires a "ramp-up" dosing schedule.[6] Neutropenia is common.[7]

  • Advantage: Spares platelets (unlike Navitoclax), making it safer for thrombocytopenic patients.

This compound/AT-101 (The Solid Tumor Alternative)[16][17]
  • Toxicity: Dose-limiting toxicities are primarily gastrointestinal (nausea, vomiting, ileus) and fatigue. Liver toxicity can occur.[8]

  • Off-Target Effects: this compound is not a "clean" drug; it also inhibits LDH (lactate dehydrogenase) and potentially HDACs. While this contributes to "dirty" pharmacology, these off-target effects can sometimes enhance cytotoxicity in metabolic-dependent tumors.

References

  • Souers, A. J., et al. (2013).[6] "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets."[9] Nature Medicine.[9]

  • Mohammad, R. M., et al. (2005).[10] "Preclinical studies of this compound in combination with Gemcitabine in pancreatic cancer." Pancreas.

  • Opferman, J. T. (2016). "Attacking Cancer's Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members." FEBS Journal.

  • Nikolovska-Coleska, Z., et al. (2004). "Development and optimization of a fluorescence polarization assay for the evaluation of small molecule inhibitors of the Bcl-2 family proteins." Analytical Biochemistry.

  • Roberts, A. W., et al. (2016). "Targeting BCL2 with Venetoclax in Relapsed Chronic Lymphocytic Leukemia." New England Journal of Medicine.

Sources

A Comparative Analysis of Gossypol's Antineoplastic Effects Across Diverse Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Promising Phytochemical in Oncology

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has a rich and varied history in biomedical research. Initially investigated for its contraceptive properties, its potent cytotoxic and antiproliferative effects have redirected scientific inquiry towards its potential as an anticancer agent[1][2]. This guide provides a comprehensive comparative analysis of this compound's effects on different cancer types, offering researchers, scientists, and drug development professionals a detailed overview of its mechanisms of action, differential efficacy, and the experimental methodologies used to evaluate its therapeutic potential. Our objective is to synthesize the current body of knowledge to inform future research and development in this promising area of oncology.

This compound's anticancer activity is multifaceted, primarily attributed to its ability to inhibit the anti-apoptotic proteins of the Bcl-2 family, acting as a BH3 mimetic[3][4]. This action disrupts the delicate balance of pro- and anti-apoptotic signals within cancer cells, tipping the scales towards programmed cell death. Furthermore, this compound has been shown to inhibit lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis, thereby targeting the metabolic adaptability of tumor cells[5]. This guide will delve into these mechanisms and explore how they manifest across a spectrum of malignancies.

Comparative Efficacy of this compound: An In Vitro Perspective

The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound against cancer cell lines. A comparative analysis of this compound's IC50 values across various cancer types reveals a differential sensitivity, suggesting that the genetic and molecular context of the tumor cell plays a significant role in its efficacy.

Cancer TypeCell LineIC50 (µM)Citation
Prostate Cancer DU1453-5[6]
PC33-5[6]
LAPC43-5[6]
Breast Cancer MCF-7<30[5]
T47-D<30[5]
Colon Carcinoma SW-13<30[5]
Colo 201<30[5]
Melanoma SK-MEL-3<30[5]
Cervical Cancer HeLa<30[5]
Glioma HS 683Similar to sensitive solid tumors[5]
C6 (rat)Similar to sensitive solid tumors[5]
U373Less sensitive[5]
U87Less sensitive[5]
U138Less sensitive[5]

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines. The data indicates that this compound exhibits potent activity against prostate and several other solid tumor cell lines, with some glioma cell lines showing lower sensitivity at earlier time points.

The observed variations in sensitivity can be attributed to several factors, including the expression levels of Bcl-2 family proteins, the dependence of the cancer cells on aerobic glycolysis, and the activity of drug efflux pumps. For instance, the high sensitivity of many melanoma and colon carcinoma cells, with over 90% cell death at 10 µM after 24 hours, correlates with their rapid growth rates[7].

In Vivo Antitumor Activity: A Comparative Overview

Preclinical in vivo studies using xenograft models are crucial for validating the therapeutic potential of anticancer compounds. This compound has demonstrated significant tumor growth inhibition across various cancer models.

Cancer TypeAnimal ModelThis compound Dosage and AdministrationTumor Growth InhibitionCitation
Primitive Neuroectodermal Tumor Nude mouse xenograft (BRW)30 mg/kg/day, 5 days/week for 4 weeks (oral gavage)>50% decrease in mean tumor weight[5]
Head and Neck Squamous Cell Carcinoma Orthotopic xenograft mouse model (UM-SCC-1)5 and 15 mg/kg/day (intraperitoneal)Significant suppression of tumor growth[8]
Prostate Cancer NOD/SCID xenograft (pTIC-driven)Not specifiedEffective at inhibiting tumor growth[6]
Murine Adenocarcinoma Mouse model (Ca 755)0.5 mg/mouse (single injection)66% of mice tumor-free[9]

Table 2: Comparative In Vivo Efficacy of this compound in Different Tumor Models. These studies highlight this compound's ability to suppress tumor growth in vivo across a range of cancer types, although the effective dose and outcomes vary.

It is noteworthy that the effective dose range for this compound can be narrow, with higher doses leading to toxicity[9]. This underscores the importance of optimizing dosing schedules in clinical settings.

Mechanisms of Action: A Deeper Dive into Cancer-Specific Effects

While the inhibition of Bcl-2 and LDH are central to this compound's anticancer activity, its specific molecular effects can vary between different cancer types.

Prostate Cancer

In prostate cancer, this compound's efficacy is linked to the induction of apoptosis through both Bcl-2 family modulation and the generation of reactive oxygen species (ROS)[10][11]. Studies have shown that (-)-gossypol, a more potent enantiomer, down-regulates Bcl-2 and Bcl-xL while up-regulating the pro-apoptotic Bax[10]. This leads to the activation of caspases-3, -8, and -9, culminating in apoptotic cell death[10]. Furthermore, this compound has been shown to induce DNA damage and activate p53 in prostate cancer cells, further contributing to its pro-apoptotic effects[6].

Signaling Pathway: this compound-Induced Apoptosis in Prostate Cancer

gossypol_prostate_cancer This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes DNA_Damage DNA Damage This compound->DNA_Damage Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Activation p53->Bax Upregulates DNA_Damage->p53

Caption: this compound induces apoptosis in prostate cancer by inhibiting Bcl-2/Bcl-xL and activating p53.

Breast Cancer

In breast cancer, this compound has demonstrated efficacy against both hormone-dependent and -independent cell lines[1][12]. Its mechanism involves the induction of apoptosis and the inhibition of cell proliferation. Research has shown that this compound can overcome multidrug resistance in breast cancer cells, a significant clinical challenge[2].

Lung Cancer

Clinical trials have investigated this compound (as AT-101) in combination with standard chemotherapy for non-small cell lung cancer (NSCLC)[1]. In vitro studies have shown that AT-101 can enhance the sensitivity of NSCLC cells with EGFR mutations to tyrosine kinase inhibitors[1]. This suggests a potential role for this compound in overcoming acquired resistance to targeted therapies.

Pancreatic Cancer

Pancreatic cancer is notoriously resistant to conventional therapies. This compound has been shown to induce apoptosis in human pancreatic cancer cells through the activation of the CHOP/endoplasmic reticulum stress signaling pathway[13]. This indicates a distinct mechanism of action that could be exploited for this difficult-to-treat malignancy.

Glioblastoma

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults. This compound has shown promise in preclinical studies by facilitating the natural cell death mechanism of apoptosis in glioblastoma cells[14]. Clinical trials have explored the safety of administering AT-101 with radiation and temozolomide in newly diagnosed GBM patients[15].

Experimental Protocols: A Guide for Laboratory Investigation

To facilitate further research, this section provides standardized protocols for key in vitro and in vivo experiments used to evaluate this compound's anticancer effects.

In Vitro Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism)[16].

Workflow: In Vitro Screening of this compound

in_vitro_workflow Start Start: Cancer Cell Culture Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_this compound Treat with this compound (Dose-Response) Seed_Cells->Treat_this compound Incubate Incubate (24-72h) Treat_this compound->Incubate MTT_Assay MTT Assay for Cell Viability Incubate->MTT_Assay Western_Blot Western Blot for Apoptotic Proteins Incubate->Western_Blot Data_Analysis Data Analysis: IC50 & Protein Levels MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Efficacy & Mechanism Data_Analysis->Conclusion

Caption: A typical workflow for the in vitro evaluation of this compound's anticancer effects.

Western Blot Analysis of Bcl-2 Family Proteins

Western blotting is used to detect specific proteins in a sample. This protocol is for assessing the levels of Bcl-2 and Bax.

Protocol:

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (1:1000 dilution) and Bax (1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for assessing this compound's antitumor efficacy in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Prepare this compound for administration (e.g., dissolved in a suitable vehicle like corn oil). Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (length x width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the extent of tumor growth inhibition. Further analysis of the tumor tissue (e.g., histology, immunohistochemistry) can also be performed.

Clinical Perspective and Future Directions

Numerous Phase I and II clinical trials have evaluated this compound, primarily in its R-(-)-enantiomer form, AT-101, across various cancers, including lung, prostate, breast, and glial tumors[1]. These trials have generally shown that orally administered this compound at low doses is well-tolerated, with manageable side effects[1]. While monotherapy has shown modest activity, promising results have been observed when this compound is combined with standard chemoradiation, particularly in high-risk patient populations[1].

However, challenges remain, including this compound's narrow therapeutic index and potential for toxicity at higher doses[9][17]. Future research should focus on the development of novel drug delivery systems to improve its bioavailability and tumor-targeting, as well as the identification of predictive biomarkers to select patients who are most likely to respond to this compound-based therapies. The synergistic effects of this compound with other anticancer agents, including targeted therapies and immunotherapies, warrant further investigation[18].

Conclusion

This compound is a compelling natural product with broad-spectrum anticancer activity. Its ability to target fundamental cancer hallmarks, such as apoptosis evasion and metabolic reprogramming, makes it a versatile candidate for further development. This comparative guide highlights the differential effects of this compound across various cancer types, providing a foundation for researchers to design informed preclinical and clinical studies. The continued exploration of this multifaceted compound holds the potential to yield novel and effective therapeutic strategies for a range of malignancies.

References

  • Anticancer Research. (2006). Molecular Mechanisms of (-)-Gossypol-induced Apoptosis in Human Prostate Cancer Cells. [Link]

  • Biology of Reproduction. (n.d.). INVOLVEMENT OF REACTIVE OXYGEN SPECIES IN this compound-INDUCED INHIBITORY EFFECTS ON HUMAN PROSTATE CANCER CELLS. [Link]

  • Cancers. (2021). This compound Treatment Restores Insufficient Apoptotic Function of DFF40/CAD in Human Glioblastoma Cells. [Link]

  • Investigational New Drugs. (1995). In vitro and in vivo cytotoxicity of this compound against central nervous system tumor cell lines. [Link]

  • Journal of the National Cancer Institute. (1985). Antitumor effects of this compound on murine tumors. [Link]

  • MDPI. (2022). This compound and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. [Link]

  • Nature. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

  • Paunovic, et al. (2023). The potential roles of this compound as anticancer agent: advances and future directions. [Link]

  • Pharmaceuticals. (2021). Systematic Review of this compound/AT-101 in Cancer Clinical Trials. [Link]

  • PubMed. (n.d.). Molecular Mechanisms of (-)-Gossypol-induced Apoptosis in Human Prostate Cancer Cells. [Link]

  • PubMed. (n.d.). In vitro and in vivo cytotoxicity of this compound against central nervous system tumor cell lines. [Link]

  • PubMed. (n.d.). (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo. [Link]

  • PubMed. (n.d.). This compound treatment of recurrent adult malignant gliomas. [Link]

  • Scholars Research Library. (2019). Potential Mechanisms of Action of this compound, an Anti-spermatogenic Male Contraceptive Agent: A Review. [Link]

  • Science.gov. (n.d.). Antitumor effects of this compound on murine tumors. [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. (2011). This compound induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells. [Link]

  • USDA ARS. (2021). This compound: friend or foe for human nutrition and health?. [Link]

  • World Journal of Surgical Oncology. (2023). The potential roles of this compound as anticancer agent: advances and future directions. [Link]

  • Yu, C. H., et al. (2007). INVOLVEMENT OF REACTIVE OXYGEN SPECIES IN this compound-INDUCED INHIBITORY EFFECTS ON HUMAN PROSTATE CANCER CELLS. [Link]

  • Zhang, Y., et al. (2022). This compound Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway. [Link]

  • (Source not available)
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Sources

Definitive Guide: Cross-Validating Gossypol (AT-101) Mechanism of Action vs. Selective BH3 Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dirty" Mimetic Challenge

Gossypol (specifically its active (-)-enantiomer, AT-101) is historically classified as a pan-Bcl-2 inhibitor.[1] However, unlike modern "clean" BH3 mimetics (e.g., Venetoclax), this compound is a "promiscuous" compound. It possesses reactive aldehyde groups that form Schiff bases with lysine residues on proteins, leading to off-target toxicity and pseudo-specific binding.

The Core Problem: High-throughput assays often flag this compound as a hit because of non-specific protein aggregation or redox cycling, not true BH3 mimicry.

The Solution: To validate this compound’s mechanism, you cannot rely on a single assay. You must build a Cross-Validation Matrix that contrasts it against highly selective controls:

  • Venetoclax (ABT-199): Selective Bcl-2 inhibitor.[1][2]

  • Navitoclax (ABT-263): Selective Bcl-2/Bcl-xL inhibitor.

  • A-1210477 / S63845: Selective Mcl-1 inhibitors.[3]

Part 1: Biochemical Validation (The Binding Phase)

Objective: Distinguish specific BH3 groove binding from non-specific hydrophobic aggregation.

Fluorescence Polarization (FP) Competition Assay

Do not rely on simple absorbance assays. FP measures the displacement of a fluorescently labeled BH3 peptide (e.g., Bim BH3) from the hydrophobic groove of recombinant Bcl-2/Bcl-xL/Mcl-1 proteins.

Critical Control: You must include a detergent (0.01% Triton X-100) in the buffer to prevent this compound from forming colloidal aggregates that sequester the protein non-specifically (a common false positive mechanism).

Comparative Data: Binding Affinities (Ki)
CompoundTarget SpecificityBcl-2 Ki (nM)Bcl-xL Ki (nM)Mcl-1 Ki (nM)Mechanism Note
Venetoclax Bcl-2 Only< 0.01 > 4000> 10,000Ultra-tight, specific binder
Navitoclax Bcl-2 / Bcl-xL< 1.0 < 1.0 > 10,000Dual inhibitor
AT-101 (this compound) Pan-Bcl-2~300 - 500 ~200 - 400 ~300 - 500 Moderate affinity; 3-log difference vs. Venetoclax

Insight: If your experimental Ki for this compound drops below 100 nM, suspect assay interference (aggregation).

The "Schiff Base" Exclusion Test

Because this compound contains aldehydes, it can covalently react with proteins.

  • Protocol: Pre-incubate this compound with lysine-rich albumin (BSA) before adding to the Bcl-2 assay.

  • Result: If this compound's activity vanishes in the presence of BSA but Venetoclax's activity remains stable, this compound is acting via non-specific covalent modification rather than BH3 mimicry.

Part 2: Cellular Mechanism Validation (The Function Phase)

Objective: Prove that cell death is driven by mitochondrial outer membrane permeabilization (MOMP) and not general necrosis or ferroptosis.

The NOXA Induction Loop (The Hidden Mechanism)

Recent data suggests AT-101 does not just bind Bcl-2 directly; it induces ER Stress which upregulates NOXA (a pro-apoptotic protein), which then neutralizes Mcl-1. This is distinct from Venetoclax.[1]

Experimental Workflow (Graphviz Diagram):

MoA_Validation This compound This compound (AT-101) ER_Stress ER Stress / UPR (Calcium Flux) This compound->ER_Stress Primary Route Bcl2 Bcl-2 / Bcl-xL (Direct Binding) This compound->Bcl2 Weak Binding (Ki ~300nM) Venetoclax Venetoclax Venetoclax->Bcl2 Strong Binding (Ki <1nM) NOXA NOXA Upregulation ER_Stress->NOXA Mcl1 Mcl-1 (Inhibition) NOXA->Mcl1 Neutralizes MOMP MOMP (Cytochrome c Release) Bcl2->MOMP If Inhibited Mcl1->MOMP If Inhibited Apoptosis Apoptosis MOMP->Apoptosis

Caption: Dual-Action Pathway. Unlike Venetoclax (green path), this compound (red path) triggers apoptosis primarily through ER stress-mediated NOXA induction, with direct Bcl-2 binding playing a secondary role.

Co-Immunoprecipitation (Co-IP)

To prove "On-Target" activity, you must show the disruption of protein complexes in live cells.

  • Step 1: Treat cells with this compound (5-10 µM) vs. Venetoclax (1 µM).

  • Step 2: IP for Bcl-xL.

  • Step 3: Western Blot for Bax or Bak.

  • Success Criteria: this compound must displace Bax from Bcl-xL. If Bax remains bound but cells die, the mechanism is off-target (likely ferroptosis or necrosis).

Part 3: Functional Phenotyping (The Outcome Phase)

Objective: Differentiate Apoptosis from Ferroptosis.

This compound is a known inducer of ferroptosis (iron-dependent lipid peroxidation), which complicates MoA studies. You must use specific rescue agents to define the death mode.

The "Rescue" Matrix Protocol

Treat cells with this compound (IC50 concentration) in the presence of the following inhibitors. Measure viability at 24 hours.

InhibitorTarget PathwayEffect on VenetoclaxEffect on this compoundInterpretation
Z-VAD-FMK Pan-Caspase (Apoptosis)Full Rescue Partial Rescue This compound induces mixed cell death.
Ferrostatin-1 Lipid Peroxidation (Ferroptosis)No EffectPartial Rescue Confirms this compound's off-target oxidative toxicity.
Necrostatin-1 RIPK1 (Necroptosis)No EffectVariableRules out necroptosis.
Genetic Validation (The Gold Standard)

Use Bax/Bak Double Knockout (DKO) Mouse Embryonic Fibroblasts (MEFs).

  • Hypothesis: If this compound acts as a BH3 mimetic, it requires Bax or Bak to kill.

  • Result:

    • Venetoclax: Fails to kill DKO cells (Resistance).

    • This compound: Often kills DKO cells at high concentrations (>10 µM).

Part 4: Detailed Experimental Protocol (Co-IP)

Title: Validation of Bcl-xL/Bax Disruption by this compound Buffer Note: Use CHAPS buffer (1% CHAPS, 150mM NaCl, 10mM HEPES). Do not use Triton X-100 for Co-IP as it can artificially disrupt Bcl-2 family complexes.

  • Lysate Prep: Harvest 1x10^7 cells treated with this compound (10 µM) for 4 hours.

  • Lysis: Lyse in CHAPS buffer on ice for 30 min. Centrifuge 14,000xg.

  • Pre-Clear: Incubate supernatant with Protein A/G beads for 1 hour (remove non-specific binders).

  • Pull-Down: Add anti-Bcl-xL antibody (1:100) overnight at 4°C. Add beads for 2 hours.

  • Wash: Wash beads 3x with CHAPS buffer.

  • Elute & Blot: Boil in SDS loading buffer. Run Western Blot probing for Bax .[1]

  • Analysis: Compare the amount of Bax co-precipitated in DMSO vs. This compound samples. A decrease indicates successful BH3 mimicry.

References

  • Mallick, D. J., & Eastman, A. (2020).[3] AT101 [(-)-Gossypol] Selectively Inhibits MCL1 and Sensitizes Carcinoma to BH3 Mimetics by Inducing and Stabilizing NOXA.[3] Cancers, 12(8), 2298.[3]

  • Oliver, C. L., et al. (2005). (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-XL-mediated apoptosis resistance.[4] Molecular Cancer Therapeutics, 4(1), 23-31.[4]

  • Wang, X., et al. (2009).[5] this compound--a polyphenolic compound from cotton plant.[1][5][6][7][8][9] Advances in Food and Nutrition Research, 58, 215-263.[5]

  • Zhang, Y., et al. (2022).[1][6] Structure, properties of this compound and its derivatives—from physiological activities to drug discovery and drug design.[6] Natural Product Reports.

  • Souers, A. J., et al. (2013).[10] ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202-208.

Sources

What are the results of clinical trials investigating Gossypol for cancer treatment?

[1][2][3]

Executive Summary: The Evolution from Contraceptive to Pan-Bcl-2 Inhibitor

Status: Investigational (AT-101); Racemic Gossypol largely discontinued. Primary Class: Pan-Bcl-2 Homology 3 (BH3) mimetic.

Historically identified as a male contraceptive derived from cotton seeds, This compound exhibits potent anti-tumor properties by inhibiting anti-apoptotic proteins. However, its clinical utility has been bifurcated by chirality. The racemic mixture proved toxic and less specific. Modern clinical development focuses almost exclusively on AT-101 (R-(-)-gossypol) , the levorotatory enantiomer, which binds with higher affinity to Bcl-2, Bcl-xL, and Mcl-1.

Critical Insight for Developers: Unlike FDA-approved Venetoclax (which selectively targets Bcl-2), AT-101 acts as a pan-Bcl-2 inhibitor . While theoretically superior for overcoming Mcl-1-mediated resistance, AT-101 has struggled in late-stage clinical trials due to a narrow therapeutic index—specifically, off-target gastrointestinal toxicities that limit dose intensity before full target occupancy is achieved.

Mechanistic Comparison: The "Dirty" vs. "Clean" Inhibitor

To understand the clinical results, one must understand the molecular divergence between AT-101 and the current standard of care (Venetoclax).

Comparative Mechanism Analysis
FeatureAT-101 (this compound Derivative)Venetoclax (ABT-199)
Target Profile Pan-Inhibitor: Bcl-2, Bcl-xL, Bcl-w, Mcl-1 Selective: Bcl-2 only
Binding Affinity (Ki) Moderate (200–600 nM range)High (<0.01 nM for Bcl-2)
Resistance Mechanism Efflux pumps, off-target toxicity limits dosingMcl-1 upregulation (major escape route)
Primary Toxicity Gastrointestinal (Ileus, mucositis)Hematologic (Neutropenia), Tumor Lysis Syndrome
Bioavailability Variable (High protein binding)High (with food)

Scientist's Note: The inhibition of Mcl-1 by AT-101 is its strongest differentiator. Venetoclax resistance often emerges when tumors shift dependence from Bcl-2 to Mcl-1. AT-101 blocks this escape route, providing a rationale for its continued study despite mixed Phase 3 results.

Visualization: Apoptotic Signaling & Drug Intervention

The following diagram illustrates the competitive inhibition mechanism where AT-101 mimics BH3-only proteins to liberate Bax/Bak.

Bcl2_Mechanismcluster_mitochondriaMitochondrial Outer MembraneBcl2Bcl-2 / Bcl-xLBaxBak_InactiveBax/Bak(Sequestered)Bcl2->BaxBak_InactiveSequestersMcl1Mcl-1Mcl1->BaxBak_InactiveSequestersBaxBak_ActiveBax/Bak(Oligomerized)BaxBak_Inactive->BaxBak_ActiveActivationPoreMOMP(Pore Formation)BaxBak_Active->PoreCytoCCytochrome CReleasePore->CytoCAT101AT-101(Pan-Inhibitor)AT101->Bcl2InhibitsAT101->Mcl1InhibitsAT101->BaxBak_InactiveDisplacesVenetoclaxVenetoclax(Bcl-2 Selective)Venetoclax->Bcl2InhibitsVenetoclax->Mcl1No EffectApoptosisApoptosis(Cell Death)CytoC->Apoptosis

Caption: AT-101 targets the full spectrum of anti-apoptotic proteins (including Mcl-1), forcing Bax/Bak release and mitochondrial outer membrane permeabilization (MOMP).

Clinical Efficacy Analysis: Trial Results

The following data summarizes key clinical outcomes. Note the pattern: AT-101 often demonstrates biological activity (PSA drops, stable disease) but frequently fails primary endpoints (Overall Survival) in unselected populations.

A. Prostate Cancer (Castration-Resistant - mCRPC)

Context: High Bcl-2 expression correlates with androgen-independence. Trial:CS-202 (Phase 3) – AT-101 + Docetaxel/Prednisone vs. Docetaxel/Prednisone.

MetricResultInterpretation
Overall Survival (OS) No significant differenceFailure: Did not meet primary endpoint.
High-Risk Subgroup Benefit observedPatients with aggressive features showed improved OS, suggesting biomarker-driven selection is necessary.
Toxicity Increased GI eventsNausea/Vomiting limited compliance compared to control arm.
B. Glioblastoma Multiforme (GBM)

Context: GBM is notoriously resistant to apoptosis; AT-101 crosses the Blood-Brain Barrier (BBB) moderately. Trial:NABTT 0602 / 0702 (Phase 1/2) .

MetricResultInterpretation
Median OS (Recurrent) 5.7 MonthsComparable to historical controls (no superiority).[1][2]
PFS (6-Month) 7.3%Minimal single-agent activity.[1][2]
Combination Safety Safe with TMZ/RadiationCan be combined with Stupp regimen, but efficacy signal was weak.
C. Small Cell Lung Cancer (SCLC)

Context: SCLC is initially chemosensitive but rapidly develops resistance via Bcl-2/Mcl-1. Trial:Phase 2 (ECOG/NCI) – AT-101 + Topotecan.

MetricResultInterpretation
Objective Response 0% (in some cohorts)Failure: Trial stopped early due to futility.
Stable Disease ~20%Cytostatic rather than cytotoxic in this setting.
Conclusion Inactive as monotherapyRequires more potent synergy or better patient stratification.[3]

Experimental Protocol: Validating Target Engagement

To confirm if AT-101 is effective in your specific cell line or patient-derived xenograft (PDX) before launching a full study, use this self-validating Co-Immunoprecipitation (Co-IP) Disruption Assay .

Objective: Prove AT-101 physically displaces Bax from Bcl-xL/Mcl-1 complexes (mechanism verification).

Protocol Workflow
  • Cell Lysis:

    • Lyse

      
       tumor cells using CHAPS lysis buffer (1% CHAPS, 150mM NaCl, 10mM HEPES).
      
    • Why CHAPS? Unlike Triton-X, CHAPS preserves the delicate Bcl-2 family heterodimers.

  • Treatment:

    • Incubate lysates with AT-101 (1, 5, 10 µM) vs. Vehicle (DMSO) for 4 hours at 4°C.

    • Control: Use a BH3 peptide (e.g., Bim peptide) as a positive control for displacement.

  • Immunoprecipitation:

    • Add anti-Bcl-xL or anti-Mcl-1 antibody (ensure IP-grade specificity).

    • Incubate overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads for 2 hours.

  • Elution & Western Blot:

    • Wash beads 3x with lysis buffer.

    • Elute with 2x Laemmli buffer at 95°C.

    • Blot for: Bax or Bak.

  • Validation Logic (The "Self-Check"):

    • Vehicle Lane: Must show strong Bax band (Bax is sequestered).

    • AT-101 Lane: Must show decreased or absent Bax band (Bax was displaced/liberated).

    • If Bax remains bound in AT-101 lane: The drug is not engaging the target in this specific model (assay failure or resistance).

Clinical Workflow & Future Directions

The field is moving away from oral AT-101 toward nanoparticle formulations (e.g., SNB-101) to improve solubility and reduce the GI toxicity that caused failures in the trials listed above.

Decision Logic for Researchers

Clinical_WorkflowStartPatient SelectionBiomarkerBiomarker Screen:High Bcl-2 AND Mcl-1?Start->BiomarkerVenetoclaxRx: VenetoclaxBiomarker->VenetoclaxBcl-2 HighMcl-1 LowAT101Rx: AT-101 / SNB-101Biomarker->AT101Bcl-2 HighMcl-1 High(Resistance Risk)MonitorMonitor ToxicityVenetoclax->MonitorCheck NeutropeniaAT101->MonitorCheck GI ToxicityOutcomeEvaluate ResponseMonitor->Outcome

Caption: Selection of AT-101 is logically reserved for Mcl-1 dominant tumors where Venetoclax is predicted to fail.

References

  • Clinical Activity of AT-101 in Glioblastoma (NABTT 0602/0702) Source: National Institutes of Health (NIH) / PLOS ONE URL:[Link]

  • Phase II Study of AT-101 in Small Cell Lung Cancer Source: Journal of Thoracic Oncology URL:[Link]

  • Systematic Review of this compound/AT-101 in Cancer Clinical Trials Source: Pharmaceuticals (Basel) URL:[Link]

  • Mechanisms of Venetoclax Resistance (Mcl-1 Upregulation) Source: Frontiers in Oncology URL:[Link]

  • Phase 1/2 Clearance for SNB-101 (Nanoparticle AT-101) Source: Targeted Oncology URL:[Link]

How does the toxicity of Gossypol compare to its derivatives?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dirty Drug" Dilemma

The Bottom Line: While Gossypol (racemic) exhibits potent anti-cancer activity via Bcl-2 inhibition, its clinical utility is severely limited by "off-target" toxicity driven by its reactive aldehyde groups.

  • AT-101 ((-)-Gossypol) improves potency but exacerbates certain toxicities due to slower metabolic clearance.

  • Apothis compound represents the critical safety pivot: removing the aldehyde "warheads" eliminates Schiff base formation with plasma proteins, drastically reducing systemic toxicity while retaining Bcl-2 affinity.

  • Sabutoclax (BI-97C1) is the superior candidate for development, offering the safety profile of Apothis compound with optimized solubility and pan-Bcl-2 potency.

Recommendation: For in vivo efficacy with manageable toxicity, transition immediately from this compound/AT-101 to Sabutoclax or similar aldehyde-free analogues.

The Parent Compound: this compound & The Aldehyde Problem

To understand the toxicity profile, one must understand the chemistry. This compound is a polyphenolic binaphthyl dialdehyde.[1][2]

The Mechanism of Toxicity

The toxicity of this compound is largely non-mechanism-based (i.e., not related to Bcl-2 inhibition).[3] It stems from the two aldehyde (-CHO) groups on the molecule.

  • Schiff Base Formation: These aldehydes react non-specifically with the epsilon-amino groups of lysine residues in proteins.

  • Consequences: This cross-linking leads to:

    • Hypokalemia: Renal tubular damage affecting potassium regulation.

    • Reproductive Toxicity: Irreversible inhibition of spermatogenesis (originally studied as a contraceptive).

    • GI Toxicity: Ileus and mucosal damage.

Visualization: The Toxicity Pathway

The following diagram illustrates the divergence between the therapeutic pathway (Bcl-2 inhibition) and the toxic pathway (Aldehyde reactivity).

Gossypol_Toxicity_Mechanism This compound This compound (Racemic) Aldehydes Reactive Aldehyde Groups (-CHO) This compound->Aldehydes BH3_Mimetic BH3 Mimetic Activity This compound->BH3_Mimetic Lysine Lysine Residues (Proteins) Aldehydes->Lysine Non-specific binding Bcl2 Bcl-2/Bcl-xL Inhibition BH3_Mimetic->Bcl2 SchiffBase Schiff Base Formation (Covalent Cross-linking) Lysine->SchiffBase Apoptosis Apoptosis (Therapeutic) Bcl2->Apoptosis SideEffects TOXICITY: Hypokalemia Sterility GI Ileus SchiffBase->SideEffects

Figure 1: The dual-pathway of this compound activity. The red path indicates aldehyde-mediated off-target toxicity.

Derivative Analysis: Structural Evolution

A. AT-101 ((-)-Gossypol)[4][5][6][7]
  • Nature: The levorotatory enantiomer of this compound.

  • Performance: It is the active isomer regarding Bcl-2 binding (more potent than the (+)-isomer).

  • Toxicity Verdict: High. Clinical trials revealed that AT-101 does not solve the toxicity issue. In fact, because it is degraded more slowly than the (+)-isomer, it can accumulate, leading to dose-limiting toxicities (DLTs) such as fatigue and gastrointestinal obstruction (ileus) [1]. It retains the reactive aldehydes.

B. Apothis compound
  • Nature: A semi-synthetic derivative where the two aldehyde groups are removed.

  • Performance: Retains binding affinity for Bcl-2, Mcl-1, and Bcl-xL.

  • Toxicity Verdict: Low. By removing the aldehydes, Apothis compound cannot form Schiff bases. It shows significantly reduced general toxicity in mice compared to this compound.

  • Limitation: It is chemically unstable (oxidizes easily) and has poor solubility, making formulation difficult [2].

C. Sabutoclax (BI-97C1)[8]
  • Nature: An optically pure derivative of Apothis compound.[4]

  • Performance: Designed to target Mcl-1 more potently than the parent compound.

  • Toxicity Verdict: Low/Manageable. It maintains the safety profile of Apothis compound (no aldehydes) but with superior pharmacokinetics and stability.

Comparative Data Profile

The following table synthesizes data from various preclinical and clinical reports to provide a direct comparison.

FeatureThis compound (Racemic)AT-101 ((-)-Gossypol)Apothis compoundSabutoclax (BI-97C1)
Chemical Class Polyphenolic AldehydePolyphenolic AldehydePolyphenol (No Aldehyde)Polyphenol Derivative
Reactive Warhead 2x -CHO Groups2x -CHO GroupsNone None
Primary Target Bcl-2 / Bcl-xLBcl-2 / Bcl-xL / Mcl-1Bcl-2 / Mcl-1Pan-Bcl-2 (High Mcl-1 affinity)
IC50 (PC-3 Prostate) ~3.0 - 5.0 µM~1.8 - 2.9 µM~2.0 - 3.0 µM~0.2 - 0.5 µM [3]
MTD (Mice, Oral) Low (<40 mg/kg)Low (Dose Limiting)High (>100 mg/kg)Moderate (Potency limited)
Clinical Toxicity Hypokalemia, SterilityIleus, Fatigue, GIN/A (Preclinical)N/A (Preclinical)
Schiff Base Formation Yes (High) Yes (High) No No

Experimental Protocol: The "Anti-Artifact" Cytotoxicity Assay

Critical Warning for Researchers: this compound and its derivatives are redox-active compounds. They can directly reduce tetrazolium salts (MTT/MTS), leading to false positives (i.e., the assay says cells are alive when they are dead) [4].

The Solution: Do NOT use standard MTT assays without modification. Use an ATP-based luminescent assay or a crystal violet stain.

Protocol: ATP-Based Viability Assay (CellTiter-Glo® Equivalent)

This protocol eliminates chemical interference from the polyphenol structure.

Materials
  • Target Cells (e.g., PC-3, MCF-7)

  • Assay Buffer: PBS (pH 7.4)

  • ATP Detection Reagent (Luciferase/Luciferin mix)

  • Compound: Sabutoclax or AT-101 (dissolved in DMSO)

  • White-walled 96-well plates (for luminescence)

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000 cells/well in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the drug in media.

    • Control: DMSO concentration must be constant across all wells (max 0.1%).

    • Add 100 µL of drug-media to wells (Total volume 200 µL).

    • Incubate for 48h or 72h.[5][6]

  • The Wash (CRITICAL STEP):

    • If you must use a colorimetric assay (like MTT), you would aspirate media and wash cells 2x with PBS to remove the this compound derivative before adding the dye.

    • For this ATP protocol: No wash is strictly necessary, but removing media helps reduce background.

  • Detection:

    • Equilibrate the plate and ATP reagent to room temperature (22°C).

    • Add 100 µL of ATP Detection Reagent to each well.

    • Orbitally shake for 2 minutes (induce cell lysis).

    • Incubate for 10 minutes (stabilize signal).

  • Read: Measure Luminescence (RLU) on a plate reader.

  • Calculation:

    • Normalize RLU to DMSO control (100% viability).

    • Plot Dose-Response curve (Log(inhibitor) vs. Normalized Response) to calculate IC50.

Visualization: Structural Evolution & Safety

This diagram tracks the chemical modification strategy to reduce toxicity.

Derivative_Evolution Racemic This compound (Racemic) High Toxicity (Aldehyde + Isomers) AT101 AT-101 ((-)-Isomer) High Potency / High Toxicity (Slower Clearance) Racemic->AT101 Chiral Separation Apo Apothis compound Low Toxicity / Low Stability (Aldehydes Removed) Racemic->Apo Remove CHO Groups (Eliminates Schiff Base Tox) Sabu Sabutoclax (BI-97C1) Low Toxicity / High Stability (Optimized Derivative) Apo->Sabu Chemical Optimization (Stability + Mcl-1 Potency)

Figure 2: Evolution from toxic parent compound to optimized therapeutic candidate.

References

  • Systematic Review of this compound/AT-101 in Cancer Clinical Trials. Pharmaceuticals (Basel). 2022.[7][8][9]

  • Apothis compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells. Proceedings of the National Academy of Sciences (PNAS). 2011.

  • Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1. Translational Oncology. 2013.

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. MDPI (Cells). 2021.[8][10]

Sources

What is the comparative study of Gossypol's antifertility effects in different species?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Status: Discontinued for human contraceptive use; active in veterinary/oncology research. Primary Mechanism: Inhibition of Lactate Dehydrogenase C4 (LDH-C4).[1] Critical Failure Point: Narrow therapeutic index in humans/primates due to renal-induced hypokalemia and irreversible azoospermia.

This guide provides a technical comparative analysis of Gossypol (a polyphenolic aldehyde derived from Gossypium species) as a male antifertility agent.[2][3][4] While efficacy is high across susceptible species, the metabolic handling and toxicity profiles differ radically, creating a distinct "species gap" that halted its development as a human drug.

Part 1: Chemical & Pharmacological Basis[5][6]

The Enantiomer Factor

This compound exists as a racemate.[5] The physiological activity is stereospecific:

  • (-)-Gossypol: The active antifertility isomer.[5][6] It is significantly more potent in inhibiting spermatogenesis but also exhibits higher cytotoxicity and protein binding.

  • (+)-Gossypol: Pharmacologically inactive regarding antifertility in most models but contributes to systemic toxicity.

Mechanism of Action: The Mitochondrial Chokehold

This compound acts as a specific inhibitor of mitochondrial respiration in haploid germ cells. Unlike hormonal contraceptives that target the HPG axis (Hypothalamus-Pituitary-Gonadal), this compound targets the sperm directly.

Key Molecular Targets:

  • LDH-C4 (Lactate Dehydrogenase C4): An isozyme unique to spermatozoa and testes.[1][7] this compound competes with the cofactor NADH, blocking the conversion of pyruvate to lactate, which is critical for sperm ATP production in the mitochondrial sheath.

  • Mitochondrial Membrane Potential: Induces depolarization, leading to the release of Cytochrome C and activation of the intrinsic apoptotic pathway.

Gossypol_Mechanism This compound (-)-Gossypol Sperm_Cell Spermatozoa (Midpiece) This compound->Sperm_Cell Permeates Membrane Mitochondria Mitochondrial Sheath Sperm_Cell->Mitochondria Target_Enzyme Inhibition of LDH-C4 ATP_Drop ATP Depletion Target_Enzyme->ATP_Drop Glycolysis Block Mitochondria->Target_Enzyme Competitive Binding vs NADH Apoptosis Germ Cell Apoptosis Mitochondria->Apoptosis Bcl-2 Inhibition Motility_Loss Immotility (Asthenozoospermia) ATP_Drop->Motility_Loss

Figure 1: Dual-pathway mechanism of this compound inducing sperm immotility and apoptosis.

Part 2: Species-Specific Comparative Analysis

The bioavailability and toxicity of this compound are dictated by the species' ability to metabolize the compound and the specific sensitivity of their LDH-C4 isozymes.

Rodents (Rat vs. Hamster vs. Mouse)

Rodents serve as the baseline for efficacy, but they display significant internal divergence.

  • Rats: Highly sensitive. A dose of 15–30 mg/kg/day induces infertility within weeks.[8] However, the therapeutic window is small; weight loss (anorexia) often co-occurs with infertility.

  • Hamsters: Unique sensitivity to enantiomers. The (-)-isomer is active at half the racemic dose, while the (+)-isomer is inert.[5]

  • Mice: Remarkably resistant. Bioavailability is low (~14% vs. 86% in rats) due to rapid first-pass elimination. Mice require significantly higher doses to achieve azoospermia, often reaching lethal toxicity levels before sterility.

Non-Human Primates & Humans

Primates share a high sensitivity to the antifertility effects but are uniquely vulnerable to the renal toxicity (hypokalemia).

  • Monkeys (Cynomolgus): 100% azoospermia is achievable. However, recovery of spermatogenesis is slow and often incomplete after cessation.

  • Humans: Clinical trials (N=8,806) demonstrated 99% efficacy. The failure lay in irreversibility (10-20% of men remained azoospermic after stopping the drug) and hypokalemia (potassium depletion leading to paralysis).

Ruminants (Bulls)[11]
  • Resistance: Ruminants are generally resistant to oral this compound toxicity.[9] The rumen microflora binds free this compound to proteins, preventing absorption.[10]

  • Toxicity: High-dose exposure (exceeding rumen capacity) or parenteral administration bypasses this defense, causing sperm midpiece abnormalities similar to monogastric species.

Table 1: Comparative Efficacy & Toxicity Profile
ParameterRat (Wistar)Mouse Monkey (Cynomolgus)Human
Effective Dose 15–30 mg/kg/day>50 mg/kg/day (High)5–10 mg/kg/day10–20 mg/day (Total)
Time to Azoospermia 4–6 WeeksVariable/Resistant12–16 Weeks2–3 Months
Bioavailability High (~86%)Low (~14%)HighHigh
Primary Toxicity Anorexia / Weight LossGeneral CytotoxicityHypokalemia / CardiacHypokalemia / Fatigue
Reversibility High (Dose Dependent)N/ALow / SlowVariable (10-20% Irreversible)
Metabolic Handling Slow EliminationRapid EliminationRenal accumulationRenal accumulation

Part 3: The Toxicity Barrier (Hypokalemia)

The primary reason this compound failed as a human contraceptive is Hypokalemic Paralysis . This is not a hormonal side effect but a renal toxicological event.

Pathophysiology: this compound damages the renal proximal tubules, specifically inhibiting the Na+/K+-ATPase pump. This prevents the reabsorption of potassium from urine back into the blood.

  • Incidence: ~0.75% of human subjects developed severe hypokalemic paralysis; significantly more developed subclinical hypokalemia.[11]

  • Mitigation: Potassium supplementation was attempted but proved insufficient to fully counteract the renal leak in all subjects.

Toxicity_Pathway Oral_this compound Oral this compound Intake Renal_Tubule Renal Proximal Tubule Oral_this compound->Renal_Tubule Systemic Circulation ATPase_Inhibit Inhibition of Na+/K+ ATPase Renal_Tubule->ATPase_Inhibit Toxic Accumulation K_Leak Potassium Efflux (Urine) ATPase_Inhibit->K_Leak Failed Reabsorption Serum_K Serum K+ Drop (<3.5 mmol/L) K_Leak->Serum_K Symptoms Muscle Weakness / Paralysis Serum_K->Symptoms

Figure 2: The cascade of this compound-induced hypokalemia leading to systemic toxicity.

Part 4: Experimental Protocols

For researchers investigating this compound derivatives or comparative toxicology, the following standardized protocols ensure data integrity.

Protocol: Assessment of LDH-C4 Inhibition (In Vitro)

Objective: Determine the IC50 of a this compound derivative against sperm-specific LDH.

  • Enzyme Isolation:

    • Homogenize decapsulated testes (Rat or Mouse) in 0.1M Tris-HCl (pH 7.4).

    • Centrifuge at 105,000 x g for 60 mins. Collect supernatant (cytosol).

    • Note: For specific LDH-C4 isolation, use AMP-Sepharose affinity chromatography.

  • Reaction Mixture:

    • Prepare assay buffer: 0.1M Tris-HCl, pH 8.8, containing 0.1M Sodium Lactate and 2 mM NAD+.

    • Add test compound (this compound) at varying concentrations (0.1 µM – 100 µM).

  • Kinetic Measurement:

    • Initiate reaction by adding enzyme.

    • Monitor NADH formation via absorbance at 340 nm using a spectrophotometer at 37°C.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Protocol: In Vivo Antifertility Efficacy (Rat Model)

Objective: Validate spermatogenic disruption.

  • Dosing:

    • Administer this compound Acetic Acid (suspended in 0.5% CMC) via oral gavage.

    • Dose: 15 mg/kg/day for 8 weeks.

    • Control: Vehicle only.

  • Sperm Analysis (Caudal Epididymis):

    • Euthanize animal. Mince caudal epididymis in pre-warmed M199 medium.

    • Incubate for 10 mins at 37°C to allow sperm swim-out.

    • CASA Analysis: Use Computer-Assisted Sperm Analysis to measure Motility (%), Progressive Motility (%), and VCL (Curvilinear Velocity).

  • Histology:

    • Fix testes in Bouin’s solution.

    • Stain with H&E.

    • Critical Check: Look for "sloughing" of immature germ cells into the lumen (a hallmark of this compound effect) and vacuolization of Sertoli cells.

References

  • Coutinho, E. M. (2002). This compound: a potential contraceptive for men.[1][2][3][12][11][13][14] Contraception. Link

  • Sang, G. W. (1987). Pharmacokinetics of this compound acetic acid in humans. Contraception. Link

  • Waites, G. M., et al. (1998). This compound: reasons for its failure to be accepted as a safe, reversible male contraceptive. International Journal of Andrology. Link

  • Velasquez-Pereira, J., et al. (1998). Reproductive effects of feeding this compound and vitamin E to bulls. Journal of Animal Science. Link

  • Wang, Y., et al. (2009). This compound--a polyphenolic compound from cotton plant.[15][12][16][13] Advances in Food and Nutrition Research. Link

  • Glander, H. J., et al. (1996). This compound-induced DNA damage in human lymphocytes and sperm. Mutation Research. Link

Sources

What are the benchmarks for evaluating the therapeutic potential of a new Gossypol analog?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dirty" vs. "Clean" Paradigm

Gossypol, a natural polyphenol from cottonseed, is a potent pan-inhibitor of Bcl-2 family proteins. However, its therapeutic utility is severely compromised by its reactive aldehyde groups , which form Schiff bases with random cellular proteins (off-target toxicity) and lead to poor pharmacokinetic stability.

The Golden Standard for New Analogs: A new this compound analog must demonstrate that it is not merely a cytotoxic agent, but a bona fide BH3 mimetic . It must retain the pan-Bcl-2 inhibitory profile (specifically targeting Mcl-1, a major resistance factor against Venetoclax) while eliminating the chemical reactivity of the parent compound.

This guide establishes the four critical benchmarks required to validate a new analog against industry standards like AT-101 ((-)-Gossypol) , Apothis compound , and Sabutoclax .

Benchmark Framework

Benchmark I: Chemical Stability & Reactivity (The "Schiff Base" Test)

The primary failure mode of this compound is non-specific binding via its aldehyde groups. New analogs (e.g., Apothis compound derivatives) are designed by removing or modifying these groups.

  • Test: Incubation with lysine-rich proteins (e.g., HSA) or simple amines.

  • Success Metric: < 5% adduct formation over 24 hours (HPLC/MS monitoring).

  • Comparison: Parent this compound forms Schiff bases rapidly; Apothis compound and Sabutoclax do not.

Benchmark II: Biochemical Affinity (The Mcl-1 Challenge)

Most BH3 mimetics (like Venetoclax) inhibit Bcl-2 well but fail against Mcl-1. This compound analogs are unique because they target Mcl-1.

  • Method: Fluorescence Polarization (FP) Competition Assay.[1]

  • Target: Ki values < 500 nM against Bcl-2, Bcl-xL, and Mcl-1 .

Standard Reference Values (Ki / IC50):

CompoundBcl-2 AffinityBcl-xL AffinityMcl-1 AffinityChemical Status
This compound (Racemic) ~300 nM~300 nM~500 nMReactive (Aldehydes)
AT-101 ((-)-Gossypol) ~180 nM~200 nM~300 nMReactive (Chiral Pure)
Apothis compound ~300 nM~200 nM~300 nMStable (No Aldehydes)
Sabutoclax 320 nM310 nM200 nM Stable (Mcl-1 Potent)
Benchmark III: Cellular Selectivity (The Therapeutic Window)

This compound is cytotoxic to almost everything. A viable analog must show a "Selectivity Index" (SI).

  • Metric: SI =

    
    .
    
  • Target: SI > 5.0.

  • Reference Data:

    • This compound:[2][3][4][5][6][7][8][9][10][11] High toxicity to PBMCs and erythrocytes (hemolysis).

    • Apothis compound: Significantly reduced toxicity to normal PBMCs and murine hepatocytes compared to this compound.

Benchmark IV: Mechanistic Proof (On-Target Validation)

Cytotoxicity does not equal apoptosis. You must prove the drug disrupts the Bcl-2/Bax complex inside the cell.

  • Critical Protocol Note: You cannot use Triton X-100 for lysis. It disrupts Bcl-2/Bax interactions artificially. You must use CHAPS detergent.[12]

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action (The BH3 Mimetic Pathway)

This diagram illustrates how a successful analog triggers apoptosis by liberating Bax/Bak from the inhibitory grip of Bcl-2/Mcl-1.

MOA Analog This compound Analog (BH3 Mimetic) Bcl2 Anti-Apoptotic Blockade (Bcl-2 / Bcl-xL / Mcl-1) Analog->Bcl2 Inhibits Binding Bax Pro-Apoptotic Effectors (Bax / Bak) Analog->Bax Displaces Bcl2->Bax Sequesters Mito Mitochondria (MOMP) Bax->Mito Oligomerizes & Permeabilizes CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Cascade (3/7/9) CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: The analog competitively binds to the BH3 groove of Bcl-2/Mcl-1, releasing Bax/Bak to punch holes in the mitochondrial membrane (MOMP).

Diagram 2: Experimental Evaluation Funnel

The logical flow of experiments to validate the analog.

Workflow Step1 1. In Silico/Chem Aldehyde Removal Check Step2 2. FP Assay (Ki vs Mcl-1/Bcl-2) Step1->Step2 Step3 3. Cell Viability (MTT/MTS) + SI Index Step2->Step3 Step4 4. Mechanistic (Co-IP w/ CHAPS) Step3->Step4 Step5 5. In Vivo Xenograft Efficacy Step4->Step5

Caption: A sequential screening funnel. Compounds failing the "Chemical Stability" (Step 1) or "Selectivity" (Step 3) checks should be discarded.

Detailed Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Competition Assay

Purpose: To determine the binding affinity (Ki) of the analog to recombinant Bcl-2 family proteins.

Reagents:

  • Proteins: Recombinant human Bcl-2, Bcl-xL, and Mcl-1 (soluble loop-deleted forms).

  • Tracer: FAM-labeled BH3 peptide (e.g., FAM-Bid or FAM-Bak).

  • Buffer: 20 mM Phosphate (pH 7.4), 1 mM EDTA, 50 mM NaCl, 0.05% Pluronic F-68 (to prevent aggregation).

Procedure:

  • Kd Determination: Titrate protein (0–1 µM) against fixed Tracer (5 nM) to determine the Kd. Use a protein concentration ~Kd for the competition assay.

  • Competition Plate Setup: In a black 384-well plate, add:

    • 10 µL of Protein (at 2x final concentration).

    • 10 µL of Tracer (at 2x final concentration).

    • 0.5 µL of Analog (serial dilution in DMSO).

  • Controls:

    • Positive Control: Unlabeled BH3 peptide or Sabutoclax.

    • Negative Control: DMSO only (100% binding).

    • Background: Buffer only.

  • Incubation: 30 minutes at Room Temperature (protected from light).

  • Read: Measure Fluorescence Polarization (mP) on a multimode reader (Ex: 485 nm, Em: 530 nm).

  • Analysis: Plot mP vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50. Convert to Ki using the Nikolovska-Coleska equation.

Protocol B: Bcl-2/Bax Co-Immunoprecipitation (The "CHAPS" Method)

Purpose: To prove the analog disrupts the Bcl-2/Bax complex in live cells. Using the wrong detergent will yield false results.

Reagents:

  • Lysis Buffer (Critical): 1% CHAPS (w/v), 150 mM NaCl, 10 mM HEPES (pH 7.4), Protease/Phosphatase Inhibitor Cocktail.

    • Note: Do NOT use Triton X-100 or NP-40; they are too harsh and will disrupt the Bcl-2/Bax interaction artificially, leading to false positives.

  • Antibodies: Anti-Bcl-2 (for capture), Anti-Bax (for detection).

  • Beads: Protein A/G Sepharose or Magnetic Beads.

Procedure:

  • Treatment: Treat cancer cells (e.g., PC-3 or MCF-7) with the analog (at IC50 concentration) for 24 hours.

  • Lysis: Harvest cells, wash with PBS, and lyse in CHAPS buffer on ice for 30 mins.

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

  • Pre-clear: Incubate lysate with beads (no antibody) for 1 hour to remove non-specific binding.

  • IP: Incubate pre-cleared lysate with Anti-Bcl-2 antibody overnight at 4°C. Add beads for 2 hours.

  • Wash: Wash beads 3x with CHAPS lysis buffer.

  • Elution: Boil beads in 2x SDS-PAGE loading buffer.

  • Western Blot: Run on SDS-PAGE. Probe for Bax .

    • Result: A successful analog will show decreased Bax band intensity in the IP lane compared to the DMSO control, indicating the drug displaced Bax from Bcl-2.

References

  • Kitada, S., et al. (2003). "Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins." Journal of Medicinal Chemistry.

  • Wei, J., et al. (2010). "Apothis compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins." Molecular Cancer Therapeutics.

  • Wei, J., et al. (2010). "BI-97C1 (Sabutoclax), a Bcl-2 homology 3 mimetic, inhibits Mcl-1 and sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity." Cancer Research.[6]

  • Nikolovska-Coleska, Z., et al. (2004). "Development and optimization of a fluorescence polarization assay for the evaluation of small-molecule inhibitors of the Bcl-2 family proteins." Analytical Biochemistry.

  • Lian, J., et al. (2012). "ApoG2 as the most potent this compound derivative inhibits cell growth and induces apoptosis on gastric cancer cells." Biomedicine & Pharmacotherapy.

Sources

Safety Operating Guide

Navigating the Handling of Gossypol: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, this guide provides essential, field-tested procedures for the safe handling and disposal of Gossypol. This document is structured to deliver immediate, actionable intelligence to researchers, scientists, and drug development professionals. Our objective is to ensure your safety and the integrity of your research by providing a comprehensive framework grounded in established safety protocols and scientific principles.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is a polyphenolic aldehyde derived from the cotton plant (Gossypium spp.). While it is a compound of significant interest for its therapeutic potential, it is also classified with several hazards that demand stringent safety measures.

According to Safety Data Sheets (SDS), this compound is:

  • Harmful if swallowed [1]

  • Suspected of causing cancer [1]

  • Suspected of causing genetic defects [1]

  • Suspected of damaging fertility or the unborn child [1]

The primary routes of exposure in a laboratory setting are inhalation of the powder and skin contact. Therefore, a multi-faceted approach to Personal Protective Equipment (PPE) is crucial to mitigate these risks.

Core Personal Protective Equipment for this compound Handling

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the essential equipment for handling this compound.

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with powder-free nitrile gloves.Nitrile provides good chemical resistance to a range of substances. Double-gloving is a best practice for handling cytotoxic and hazardous compounds to protect against tears and permeation. Powder-free gloves prevent the aerosolization of this compound particles that can adhere to the powder.
Respiratory Protection NIOSH-approved N95, R95, or P95 respirator. For larger quantities or potential for significant aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.Protects against the inhalation of fine this compound dust particles. The choice between N, R, and P series filters depends on the presence of oil-based aerosols in the lab environment.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be used in conjunction with goggles when there is a risk of splashing.Protects the eyes from contact with this compound dust or solutions. A face shield offers an additional layer of protection for the entire face.
Protective Clothing Disposable, solid-front protective gown with long sleeves and elastic cuffs.Prevents skin contact with this compound. The disposable nature of the gown simplifies decontamination and disposal procedures.

Procedural Guidance: Step-by-Step Safety Protocols

Adherence to a strict operational workflow is critical to minimizing exposure risk. The following protocols should be implemented for all procedures involving this compound.

Preparation and Weighing of this compound Powder
  • Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any airborne particles.

  • Donning PPE: Before entering the designated area, don the required PPE in the following order: protective gown, respirator, eye and face protection, and finally, two pairs of nitrile gloves.

  • Weighing: Use a disposable weigh boat or paper. Tare the balance with the weigh boat. Carefully transfer the desired amount of this compound using a dedicated spatula.

  • Cleaning: After weighing, carefully clean the spatula with a damp cloth and dispose of the cloth as hazardous waste. Clean the balance and surrounding surfaces with a suitable laboratory detergent.

Dissolving and Transferring this compound Solutions
  • Solvent Addition: Add the solvent to the vessel containing the this compound powder slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the this compound. Avoid vigorous shaking that could create aerosols.

  • Transfer: When transferring the solution, use a pipette or a syringe with a Luer-Lok™ fitting to prevent accidental disconnection and spills.

Decontamination and Waste Disposal

This compound is considered a cytotoxic and potentially carcinogenic compound, and therefore, all waste must be handled as hazardous.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, weigh boats, and paper towels, must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The primary method for the disposal of cytotoxic waste is incineration by a licensed hazardous waste disposal company.

Emergency Procedures: Responding to Exposure and Spills

Skin or Eye Contact
  • Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eyes: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Spill Response
  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the appropriate PPE, including a respirator.

  • Containment: For small spills, gently cover the spill with absorbent pads. For larger spills, use a spill kit rated for cytotoxic drugs.

  • Clean-up: Carefully collect the absorbed material and any contaminated debris and place it in a hazardous waste container. Clean the spill area with a laboratory detergent and then with a 70% ethanol solution.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the work with this compound.

PPE_Decision_Workflow This compound Handling: PPE Selection Workflow cluster_ppe_levels PPE Levels start Start: Handling this compound task_assessment Assess Task: - Scale of work (mg vs g) - Potential for aerosolization - Duration of handling start->task_assessment ppe_decision Select Appropriate PPE Level task_assessment->ppe_decision level_1 Level 1: Small Scale (<100mg) - Double nitrile gloves - Lab coat - Safety glasses with side shields ppe_decision->level_1 Small scale, low aerosol risk level_2 Level 2: Moderate Scale (100mg - 1g) - Level 1 PPE + - N95/R95/P95 Respirator - Disposable gown ppe_decision->level_2 Moderate scale or potential for dust level_3 Level 3: Large Scale (>1g) or High Aerosolization Potential - Level 2 PPE + - Powered Air-Purifying Respirator (PAPR) - Face shield with goggles ppe_decision->level_3 Large scale or high aerosol risk handling_procedure Follow Standard Operating Procedures: - Weighing in containment - Safe dissolution and transfer - Decontamination level_1->handling_procedure level_2->handling_procedure level_3->handling_procedure waste_disposal Dispose of all waste as cytotoxic/carcinogenic handling_procedure->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Conclusion: A Culture of Safety

The safe handling of this compound is paramount to protecting the health of laboratory personnel and ensuring the integrity of research. This guide provides a foundational framework for establishing safe work practices. It is incumbent upon all researchers to not only adhere to these guidelines but also to foster a culture of safety within their laboratories. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current information.

References

  • Virginia Tech Environmental Health and Safety. (2014). Information for N, R, and P Particulate Respirator Categories. Retrieved from [Link]

  • Wikipedia. (2023). NIOSH air filtration rating. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.